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  • Product: N,N,2-trimethyl-3-nitroaniline
  • CAS: 183555-60-4

Core Science & Biosynthesis

Foundational

N,N,2-Trimethyl-3-nitroaniline (CAS 183555-60-4): Structural Profiling, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of advanced organic synthesis and drug development, highly substituted nitroaromatic compounds serve as critical scaffolds. N,N,2-trimethyl-3-nitroaniline (CAS: 183555-60-4) is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, highly substituted nitroaromatic compounds serve as critical scaffolds. N,N,2-trimethyl-3-nitroaniline (CAS: 183555-60-4) is a specialized tertiary amine intermediate[1]. Characterized by its unique steric environment—featuring an ortho-methyl group sandwiched between a dimethylamino group and a meta-nitro group—this compound is primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, its downstream diamine derivatives are foundational in the development of novel therapies, including treatments for urinary incontinence[2].

This technical guide provides a comprehensive, field-proven analysis of the compound's structural properties, validated synthetic methodologies, and downstream applications, designed specifically for researchers and process chemists.

Physicochemical Profiling & Structural Elucidation

The chemical behavior of N,N,2-trimethyl-3-nitroaniline is dictated by severe steric hindrance. The methyl group at position 2 forces the bulky N,N-dimethylamino group out of coplanarity with the aromatic ring. This structural twist disrupts the delocalization of the nitrogen's lone pair into the pi-system, resulting in a more localized electron density on the nitrogen atom. Consequently, the amine is more basic than an unhindered N,N-dimethylaniline, while the aromatic ring is less electron-rich, influencing its reactivity in electrophilic aromatic substitutions.

According to authoritative databases like and , the core quantitative parameters of the compound are established as follows[3][4]:

Quantitative Data Summary
PropertyValue
IUPAC Name N,N,2-trimethyl-3-nitroaniline
CAS Registry Number 183555-60-4
Synonyms Dimethyl-(2-methyl-3-nitro-phenyl)-amine; Benzenamine, N,N,2-trimethyl-3-nitro-
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
PubChem CID 22225799
InChIKey KPUSVKGMJNXHTC-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1C)[O-]

Mechanistic Synthesis: The Eschweiler-Clarke Pathway

Direct alkylation of anilines using alkyl halides (e.g., methyl iodide) often leads to uncontrollable over-alkylation, yielding unwanted quaternary ammonium salts. To achieve precise, self-limiting N,N-dimethylation of 2-methyl-3-nitroaniline, the Eschweiler-Clarke reductive amination is the protocol of choice.

Synthesis A 2-Methyl-3-nitroaniline (Starting Material) C Imine Intermediate (Transient) A->C + CH2O - H2O B Formaldehyde (aq) Formic Acid (Eschweiler-Clarke Reagents) B->C Provides CH2O & HCOOH D N,N,2-Trimethyl-3-nitroaniline CAS: 183555-60-4 C->D Reduction via HCOOH (CO2 release)

Caption: Eschweiler-Clarke reductive amination pathway for N,N,2-trimethyl-3-nitroaniline synthesis.

Protocol 1: Self-Validating Eschweiler-Clarke Methylation
  • Causality: Formic acid serves a dual purpose: it acts as the acid catalyst for imine formation and as the stoichiometric hydride donor for the reduction of the transient imine to the tertiary amine.

  • Procedure:

    • Reagent Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, add 2-methyl-3-nitroaniline (1.0 eq) and formic acid (85% aq, 5.0 eq).

    • Formaldehyde Addition: Add formaldehyde (37% aq, 3.0 eq) dropwise at 25 °C over 30 minutes to manage the initial exotherm.

    • Thermal Activation: Gradually heat the reaction mixture to 100 °C.

    • Self-Validation (In-Process Control): Monitor the gas bubbler. The decarboxylation of formic acid during hydride transfer releases CO₂ gas. The continuous bubbling is a real-time, visual indicator of reaction progress. When CO₂ evolution completely ceases (typically 4-6 hours), the reductive amination has reached completion.

    • Quench & Extraction: Cool the mixture to 0 °C. Slowly adjust the pH to 10 using 20% NaOH (aq). Causality: Basification neutralizes excess formic acid and deprotonates the newly formed tertiary amine, driving it into the organic phase. Extract with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Downstream Applications in Drug Development

In pharmaceutical chemistry, the nitro group of N,N,2-trimethyl-3-nitroaniline is rarely the final functional group. Instead, it is catalytically reduced to yield N,N,2-trimethylbenzene-1,3-diamine . This electron-rich diamine is a highly reactive nucleophile used to construct benzimidazoles and other heterocyclic pharmacophores. Patent literature highlights the use of such derivatives in the synthesis of novel m-amino-phenylimino compounds targeting urinary incontinence via receptor modulation[2].

Downstream A N,N,2-Trimethyl-3-nitroaniline (Precursor) B Catalytic Hydrogenation (Pd/C, H2, 50 psi) A->B Nitro Reduction C N,N,2-Trimethylbenzene-1,3-diamine (Intermediate) B->C Quantitative Yield D Electrophilic Cyclization (e.g., CS2 or Urea) C->D Ring Closure E Substituted Benzimidazole API (Target) D->E Final Formulation

Caption: Downstream transformation of N,N,2-trimethyl-3-nitroaniline into benzimidazole APIs.

Protocol 2: Catalytic Hydrogenation to Diamine
  • Causality: Palladium on carbon (Pd/C) is highly chemoselective for nitro group reduction without causing hydrogenolysis of the aromatic ring or the N-methyl groups. Methanol provides optimal solubility for both the precursor and the resulting amine.

  • Procedure:

    • System Preparation: In a high-pressure Parr reactor, dissolve N,N,2-trimethyl-3-nitroaniline in methanol (0.5 M concentration).

    • Catalyst Loading: Add 10% Pd/C (5 mol% Pd).

    • Purging: Purge the vessel with N₂ (3x) followed by H₂ (3x) to displace oxygen, preventing catalyst poisoning and mitigating explosion risks.

    • Pressurization & Reaction: Pressurize the reactor to 50 psi with H₂ and stir vigorously at 25 °C.

    • Self-Validation (In-Process Control): Monitor the pressure gauge. The reduction of one nitro group consumes exactly 3 molar equivalents of H₂. A stoichiometric pressure drop confirms the complete conversion to the diamine.

    • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C. (Caution: Spent Pd/C is highly pyrophoric; keep the filter cake wet with water).

Analytical Validation Protocols

To ensure the integrity of the synthesized N,N,2-trimethyl-3-nitroaniline before downstream application, a rigorous analytical validation workflow must be employed.

Validation A Crude Reaction Mixture B Liquid-Liquid Extraction (EtOAc / H2O) A->B Aqueous Quench C Silica Gel Chromatography (Hexane:EtOAc) B->C Organic Layer Concentration D HPLC-UV (254 nm) Purity Check C->D Fraction Pooling E 1H & 13C NMR Structural Confirmation C->E Sub-sample Analysis F Validated Pure N,N,2-Trimethyl-3-nitroaniline D->F >98% Purity E->F Peak Assignment

Caption: Step-by-step analytical validation and purification workflow.

Protocol 3: Chromatographic and Spectroscopic Validation
  • Chromatographic Purity (HPLC-UV):

    • Analyze the purified product on a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The nitroaromatic chromophore exhibits strong UV absorbance. Monitoring at 254 nm allows for highly sensitive detection and quantification of any unreacted primary or secondary amine impurities. Target purity should be >98% AUC.

  • Structural Confirmation (¹H NMR):

    • Dissolve the sample in CDCl₃.

    • Self-Validation: The spectrum must exhibit a distinct 6H singlet around δ 2.8 ppm (confirming the N,N-dimethyl group) and a 3H singlet around δ 2.3 ppm (confirming the ortho-methyl group). The aromatic region will display three distinct proton signals, confirming that no unintended electrophilic aromatic substitution occurred during the reaction.

References

  • PubChem. "N,N,2-trimethyl-3-nitroaniline | C9H12N2O2 | CID 22225799". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "KR20030046503A - Novel m-amino-phenylimino compounds for the treatment of urinary incontinence". World Intellectual Property Organization / KIPO.

Sources

Exploratory

A Spectroscopic Guide to N,N,2-trimethyl-3-nitroaniline: An In-depth Technical Analysis

For Immediate Release Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For N,N,2-trimethyl-3-nitroa...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For N,N,2-trimethyl-3-nitroaniline, we can anticipate a distinct fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small organic molecule like N,N,2-trimethyl-3-nitroaniline would involve Electron Ionization (EI) at 70 eV.

  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum Data
IonPredicted m/zPredicted Relative Abundance
[M]+•180Moderate
[M-15]+165High
[M-30]+150Moderate
[M-46]+134Moderate
Interpretation of the Mass Spectrum

The molecular weight of N,N,2-trimethyl-3-nitroaniline is 180.19 g/mol . A key feature of the mass spectra of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. However, N,N,2-trimethyl-3-nitroaniline contains two nitrogen atoms, so its molecular ion peak is expected at an even m/z value, specifically 180.

The fragmentation of aromatic amines is well-documented.[1] A prominent molecular ion peak is expected due to the stability of the aromatic ring.[2] The primary fragmentation pathway for N,N-dialkylanilines is typically alpha-cleavage, involving the loss of an alkyl radical from the nitrogen atom.[3] In this case, the loss of a methyl group (CH₃•, 15 Da) from the N,N-dimethylamino group would lead to a highly stable iminium cation at m/z 165, which is predicted to be the base peak.

Further fragmentation could involve the loss of a nitro group (NO₂•, 46 Da) or a neutral molecule of nitric oxide (NO, 30 Da). The loss of the nitro group would result in a fragment at m/z 134.

M [M]+• (m/z 180) M_minus_15 [M-15]+ (m/z 165) M->M_minus_15 - •CH3 M_minus_46 [M-46]+ (m/z 134) M->M_minus_46 - •NO2 M_minus_30 [M-30]+ (m/z 150) M->M_minus_30 - NO

Caption: Predicted EI-MS fragmentation of N,N,2-trimethyl-3-nitroaniline.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of N,N,2-trimethyl-3-nitroaniline will be dominated by absorptions from the nitro group, the aromatic ring, and the C-H bonds of the methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a solid sample is using a Fourier-transform infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

  • Spectrum Generation: The resulting interferogram is mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Asymmetric NO₂ Stretch1550-1475Strong
Symmetric NO₂ Stretch1360-1290Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-N Stretch1350-1250Medium
Interpretation of the Infrared (IR) Spectrum

The most characteristic feature in the IR spectrum of an aromatic nitro compound is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[4][5] For aromatic nitro compounds, the asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[5] Conjugation with the aromatic ring tends to shift these bands to lower wavenumbers compared to aliphatic nitro compounds.[6]

The spectrum will also display characteristic absorptions for the aromatic ring.[7] These include C-H stretching vibrations just above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[7] The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹.[6] The C-N stretching vibration of the aromatic amine is expected in the 1350-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For N,N,2-trimethyl-3-nitroaniline, we can predict the chemical shifts and splitting patterns for both ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-4, H-5, H-6)7.0 - 7.5Multiplet3H
N(CH₃)₂~ 2.7Singlet6H
Ar-CH₃~ 2.3Singlet3H
Interpretation of the ¹H NMR Spectrum

The aromatic protons of N,N,2-trimethyl-3-nitroaniline are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm.[7] The exact chemical shifts and splitting patterns will be influenced by the electronic effects of the three substituents. The electron-donating N,N-dimethylamino group and the weakly donating methyl group will shield the aromatic protons, while the strongly electron-withdrawing nitro group will deshield them. Given the substitution pattern, we would expect a complex multiplet for the three adjacent aromatic protons.

The six equivalent protons of the N,N-dimethylamino group will appear as a single, sharp singlet. The three protons of the methyl group attached to the aromatic ring will also appear as a singlet. Based on data for similar compounds like 2,4,6-trimethyl-3-nitroaniline, the aromatic proton can be significantly deshielded.[4]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)120 - 155
Aromatic C-H110 - 140
N(CH₃)₂~ 40
Ar-CH₃~ 15-20
Interpretation of the ¹³C NMR Spectrum

The aromatic carbons will resonate in the typical range of 120-150 ppm.[8] The carbon atom attached to the nitro group (C-3) and the carbon attached to the N,N-dimethylamino group (C-1) are expected to be the most downfield and upfield quaternary carbons, respectively, due to the strong electron-withdrawing and donating nature of these groups. The carbon bearing the methyl group (C-2) will also be a quaternary carbon. The remaining three aromatic carbons will appear as C-H signals in the spectrum. The two equivalent carbons of the N,N-dimethylamino group will appear as a single peak around 40 ppm, and the carbon of the aromatic methyl group will be found further upfield, around 15-20 ppm.

cluster_HNMR Predicted ¹H NMR Correlations cluster_CNMR Predicted ¹³C NMR Correlations Aromatic H Aromatic H (3H, m, 7.0-7.5 ppm) N(CH3)2_H N(CH₃)₂ (6H, s, ~2.7 ppm) Ar-CH3_H Ar-CH₃ (3H, s, ~2.3 ppm) Aromatic C Aromatic C (110-155 ppm) N(CH3)2_C N(CH₃)₂ (~40 ppm) Ar-CH3_C Ar-CH₃ (~15-20 ppm) Structure N,N,2-trimethyl-3-nitroaniline Structure Structure->Aromatic H Structure->N(CH3)2_H Structure->Ar-CH3_H Structure->Aromatic C Structure->N(CH3)2_C Structure->Ar-CH3_C

Caption: Key predicted NMR correlations for N,N,2-trimethyl-3-nitroaniline.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of N,N,2-trimethyl-3-nitroaniline. The interpretations are grounded in the well-established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, and are supported by comparative data from structurally similar molecules. This guide serves as a valuable resource for researchers and scientists working with this compound or related substituted nitroanilines, enabling them to anticipate and interpret their experimental findings.

References

  • Future4200. (n.d.). Chapter 11 - Amines.
  • BenchChem. (2025). A Comparative ¹H NMR Spectral Analysis of 2,4,6-trimethyl-3-nitroaniline and Its Precursors.
  • University of Wisconsin-Platteville. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • NIST. (n.d.). 2-Methyl-3-nitroaniline. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methyl-3-nitroaniline.
  • ChemicalBook. (n.d.). 2-Methyl-3-nitroaniline(603-83-8) 1H NMR spectrum.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Foundational

The Nitroaniline Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Substituted nitroanilines, aromatic compounds defined by amino and nitro functional groups on a benzene ring, have emer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroanilines, aromatic compounds defined by amino and nitro functional groups on a benzene ring, have emerged as a versatile and "privileged" scaffold in medicinal chemistry. The distinct electronic properties imparted by these groups, particularly the strong electron-withdrawing nature of the nitro moiety, facilitate a wide range of biological activities. This guide provides a comprehensive technical overview of the significant potential of substituted nitroanilines, with a detailed focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will explore the underlying mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for synthesis and biological evaluation to empower further research and development of this promising class of compounds.

Introduction: The Unique Chemistry of the Nitroaniline Core

The utility of the substituted aniline moiety is a cornerstone of drug design, forming the backbone of therapeutics from pioneering sulfonamide antibiotics to modern tyrosine kinase inhibitors.[1] The introduction of a nitro (-NO₂) group onto this scaffold dramatically alters its physicochemical properties, creating a pharmacophore with unique potential.[2]

Physicochemical Properties and Reactivity

The nitro group is a powerful electron-withdrawing group (EWG), which significantly influences the electron density of the aromatic ring and the basicity of the aniline nitrogen. This electronic modulation is central to the biological activity of these molecules. For instance, the reduced electron density can make the ring susceptible to nucleophilic attack or, conversely, alter the pKa of the amino group, affecting its ability to form hydrogen bonds with biological targets.[3]

A critical feature of many nitroaromatic compounds is their capacity for bioreductive activation.[4][5] Under the hypoxic (low oxygen) conditions often found in solid tumors or certain microbial environments, the nitro group can be enzymatically reduced to form highly reactive intermediates like nitroso and hydroxylamine species.[5][6] These reactive species can then covalently bind to and damage critical macromolecules such as DNA and proteins, leading to cell death.[7] This mechanism forms the basis for hypoxia-selective cancer therapies and certain antimicrobial actions.[5]

Key Therapeutic Applications of Substituted Nitroanilines

The structural and electronic versatility of substituted nitroanilines has led to their investigation across a broad spectrum of diseases. Extensive research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9]

Anticancer Activity

Nitroaniline derivatives have shown potent cytotoxic effects against a wide variety of cancer cell lines.[8] Their mechanisms are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of key signaling pathways that are dysregulated in cancer.[8]

Hypoxia-Selective Cytotoxicity: As mentioned, the bioreductive activation of the nitro group is a key strategy for targeting hypoxic tumor cells, which are notoriously resistant to conventional radiation and chemotherapy.[4][5] Dinitroaniline mustard compounds, for example, have been designed to be selectively toxic to hypoxic cells, with some showing 60- to 70-fold greater selectivity for hypoxic over aerobic cells.[5]

Kinase Inhibition: The aniline scaffold is a well-established component of many kinase inhibitors.[1] By incorporating a nitro group, medicinal chemists can modulate the binding affinity and selectivity of these compounds for specific cancer-related kinases, such as Mer Kinase or c-Met Kinase.[4]

Quantitative Anticancer Data: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of a biological process. The data below showcases the potent activity of various nitroaniline derivatives.

Compound ClassN-Substituent / DerivativeCancer Cell LineIC₅₀Reference
N-Substituted 2-Nitroaniline 4-MethylphenylHCT1165.9 nM[4]
N-Substituted 2-Nitroaniline Pyrimidine derivativeMer Kinase18.5 nM[4]
N-Substituted 2-Nitroaniline Pyrimidine derivativec-Met Kinase33.6 nM[4]
2,4,6-Trinitroaniline N-(3,5-difluorophenyl)Hep3B8.9 ± 0.7 µM[8]
2,4,6-Trinitroaniline N-(3-nitrophenyl)Hep3B12.5 ± 0.9 µM[8]

Table 1: In vitro cytotoxic and inhibitory activity of selected substituted nitroaniline derivatives against various cancer targets.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and nitroaniline derivatives have shown considerable promise.[10] Their activity spans bacteria (Gram-positive and Gram-negative), fungi, and protozoa.[7][9][11]

Mechanism of Action: The primary antimicrobial mechanism is believed to involve the intracellular reduction of the nitro group, which produces toxic radical intermediates.[6][7] These intermediates can induce oxidative stress and damage DNA, leading to microbial cell death.[7] This is analogous to the mechanism of established nitro-containing drugs like metronidazole.[6]

Structure-Activity Relationship (SAR): Studies have shown that the antimicrobial properties are highly dependent on the structure and positioning of substituents.[10] For example, derivatives with electron-withdrawing groups often exhibit more potent antimicrobial effects.[10] The position of substitution also plays a critical role, with para-substituted compounds frequently showing the most significant activity.[10]

Quantitative Antimicrobial Data: The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Compound ClassTest OrganismMIC (µg/mL)Reference
Nitro Derivatives Staphylococcus aureus15.6–62.5[7]
Nitro Derivatives Candida sp.15.6–62.5[7]
Nitrated Benzothiazoles Pseudomonas aeruginosa(Activity similar to procaine penicillin)[7]

Table 2: In vitro antimicrobial activity of selected nitroaniline-related derivatives.

Anti-inflammatory and Other Properties

Certain nitroaniline derivatives also exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenases (COX).[8] Furthermore, research has explored their therapeutic potential against viruses, helminths, and protozoa, indicating a remarkably broad spectrum of biological activity.[9]

Mechanistic Insights and Signaling Pathways

Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design.

Modulation of Apoptosis and Cell Survival Pathways

Many nitroaniline derivatives exert their anticancer effects by tipping the cellular balance towards apoptosis. They can modulate the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This often leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, triggering mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.[8]

Additionally, these compounds can interfere with pro-survival signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often hyperactive in cancer cells.[8]

NA Nitroaniline Derivative Stress Cellular Stress (e.g., DNA Damage) NA->Stress Induces Bcl2 Bcl-2 (Anti-apoptotic) NA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) NA->Bax Activates Stress->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by nitroaniline derivatives.

Synthetic Strategies and Methodologies

The synthesis of substituted nitroanilines is well-established, allowing for the creation of diverse chemical libraries for screening. Common strategies involve the nitration of aniline precursors or the amination of nitroaromatic halides.[12][13]

General Synthetic Workflow

A common laboratory approach involves protecting the highly reactive amino group of an aniline derivative, performing an electrophilic aromatic substitution to add the nitro group, and then deprotecting the amine.[13] This sequence directs the nitration to the desired position and prevents unwanted side reactions.

General Synthetic Workflow for p-Nitroaniline Start Aniline (Starting Material) Protect Step 1: Protection (e.g., Acetylation) Start->Protect Acetanilide Acetanilide (Protected Intermediate) Protect->Acetanilide Nitrate Step 2: Nitration (HNO₃ / H₂SO₄) Acetanilide->Nitrate Nitroacetanilide p-Nitroacetanilide (Nitrated Intermediate) Nitrate->Nitroacetanilide Deprotect Step 3: Deprotection (Hydrolysis) Nitroacetanilide->Deprotect Final p-Nitroaniline (Final Product) Deprotect->Final

Caption: A representative multi-step synthesis of a substituted nitroaniline.

Example Protocol: Synthesis of p-Nitroacetanilide (Nitration Step)

This protocol describes the critical nitration step in the synthesis of p-nitroaniline from acetanilide.[14]

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath, beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid with gentle stirring. Keep this mixture cold.

  • Dissolution of Acetanilide: In a separate beaker, dissolve the starting acetanilide in a minimal amount of concentrated sulfuric acid. Cool this solution thoroughly in an ice bath.

  • Nitration Reaction: Slowly, and with continuous stirring, add the cold nitrating mixture dropwise to the acetanilide solution. Maintain the temperature of the reaction mixture below 10°C throughout the addition to prevent over-nitration and side product formation.

  • Reaction Quenching & Precipitation: After the addition is complete, allow the mixture to stand at room temperature for approximately 30-40 minutes. Then, carefully pour the reaction mixture onto a large volume of crushed ice. The p-nitroacetanilide product, being insoluble in water, will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from ethanol.

Self-Validation: The success of the reaction is validated by the formation of a solid precipitate upon quenching with ice water. The purity can be assessed by measuring the melting point and comparing it to the literature value. The primary product is the para-isomer due to the ortho, para-directing effect of the acetamido group, with the para product dominating due to reduced steric hindrance.[14]

In Vitro Evaluation Protocols

Once synthesized, the biological activity of novel nitroaniline derivatives must be assessed. Standardized in vitro assays are the first step in this evaluation.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, Hep3B) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized nitroaniline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Challenges and Future Perspectives

While the nitroaniline scaffold holds immense promise, challenges remain. A key consideration is the potential for toxicity, as the nitro group can be a "toxicophore".[6][7] The reduction of the nitro group can be indiscriminate and lead to off-target effects.[6] Therefore, a major goal of future research is to design derivatives with enhanced selectivity for target enzymes or cells, thereby widening the therapeutic window. This can be achieved through careful modulation of electronic properties and the addition of specific targeting moieties. The development of dinitrobenzene derivatives that require specific nitroreductases found only in target cells is a promising avenue.[5]

Conclusion

Substituted nitroanilines represent a versatile and highly valuable class of compounds in medicinal chemistry. Their unique electronic properties, driven by the powerful nitro group, enable a wide range of biological activities, from hypoxia-selective anticancer effects to broad-spectrum antimicrobial action.[4][7] By leveraging established synthetic routes and robust biological screening protocols, researchers can continue to explore the vast chemical space of nitroaniline derivatives. A deep understanding of their structure-activity relationships and mechanisms of action will be paramount in optimizing these scaffolds to develop next-generation therapeutics with improved potency and selectivity.

References

  • BenchChem. The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers.
  • BenchChem.
  • American Chemical Society.
  • Winkelmann E, Raether W. [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines]. PubMed.
  • Deshpande et al.
  • Sánchez-Márquez et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Palmer et al. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. PubMed.
  • BenchChem. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • BenchChem. Potential applications of substituted anilines in medicinal chemistry.
  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Wikipedia. 4-Nitroaniline.
  • Drug Design Org.

Sources

Exploratory

A Comprehensive Technical Guide to N,N,2-Trimethyl-3-Nitroaniline and Its Analogs for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Scaffold In the vast landscape of medicinal chemistry, the nitroaniline scaffold has repeatedly emerged as a privileged structure, underpinning a diverse array of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of medicinal chemistry, the nitroaniline scaffold has repeatedly emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique physicochemical properties that are ripe for therapeutic exploitation. This guide delves into the specifics of a lesser-explored member of this family: N,N,2-trimethyl-3-nitroaniline, and its structural analogs. While direct literature on this specific molecule is sparse, this document serves as an in-depth technical guide by leveraging established principles and data from closely related compounds. We will explore its synthesis, physicochemical properties, and potential biological activities, providing a foundational resource for researchers, scientists, and drug development professionals seeking to innovate in this chemical space.

The Nitroaniline Core: A Foundation of Versatility

Nitroaniline derivatives are aromatic compounds featuring both a nitro (-NO₂) and an amino (-NH₂) group attached to a benzene ring.[1] The relative positions of these functional groups (ortho, meta, or para) significantly influence the molecule's electronic distribution, reactivity, and ultimately, its biological activity.[2] The strong electron-withdrawing nature of the nitro group, combined with the electron-donating character of the amino group, creates a polarized aromatic system that can engage in a variety of intermolecular interactions, a key feature in drug-receptor binding.

Isomeric Influences on Physicochemical Properties

The positioning of the nitro and amino groups, along with other substituents, dictates the physical properties of nitroaniline analogs. For instance, intramolecular hydrogen bonding in 2-nitroaniline results in a lower melting point compared to its meta and para isomers.[2] The symmetrical nature of 4-nitroaniline allows for more efficient crystal packing, leading to the highest melting point among the simple isomers.[2] These fundamental principles extend to more complex derivatives like N,N,2-trimethyl-3-nitroaniline and must be considered during synthesis, purification, and formulation.

Property2-Nitroaniline3-Nitroaniline4-Nitroaniline
CAS Number 88-74-4[2]99-09-2[2]100-01-6[2]
Molar Mass ( g/mol ) 138.126[2]138.126[2]138.12[2]
Appearance Orange solid[2]Yellow solid[2]Yellow or brown powder[2]
Melting Point (°C) 71.5[2]114[2]146 - 149[2]
Boiling Point (°C) 284[2]306[2]332[2]
Solubility in water 0.117 g/100 ml (20°C)[2]0.1 g/100 ml (20°C)[2]0.8 mg/ml (18.5°C)[2]
pKa (of conjugate acid) -0.26 to -0.3[2]~2.5[2]~1.0[2]

Table 1: Comparative Physicochemical Properties of Nitroaniline Isomers. This table highlights the significant impact of substituent position on the physical properties of the basic nitroaniline scaffold.

Synthesis of N,N,2-Trimethyl-3-Nitroaniline: A Strategic Approach

Synthesis_Workflow Start N,N-Dimethyl-o-toluidine Nitration Nitration (HNO3, H2SO4) Start->Nitration Step 1 Product N,N,2-Trimethyl-3-nitroaniline Nitration->Product Step 2

Figure 1: Proposed Synthetic Workflow for N,N,2-Trimethyl-3-nitroaniline. This diagram outlines a logical two-step synthesis starting from N,N-dimethyl-o-toluidine.

Step 1: Nitration of N,N-Dimethyl-o-toluidine

The foundational step is the regioselective nitration of N,N-dimethyl-o-toluidine. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired 3-nitro isomer. The N,N-dimethylamino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. In this case, the steric hindrance from the N,N-dimethylamino and the methyl group at the 2-position will likely direct the incoming nitro group to the less hindered positions, with the 3- and 5-positions being the most probable. Careful control of reaction conditions will be paramount to favor the formation of the 3-nitro isomer.

Experimental Protocol: Nitration of an N,N-Dialkylaniline (Adapted from a general procedure) [3]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of N,N-dimethyl-o-toluidine in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the aniline derivative, maintaining the temperature between 5-10 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring and Work-up: After the addition is complete, stir the reaction mixture at the same temperature for an additional hour. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.[3] Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of activated aromatic rings is a highly exothermic and rapid reaction. Maintaining a low temperature (5-10 °C) is critical to prevent over-nitration and the formation of undesired byproducts.

  • Sulfuric Acid as Solvent and Catalyst: Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the reactants.

  • Controlled Addition: The dropwise addition of the nitrating mixture ensures that the concentration of the nitronium ion remains low, which helps to control the reaction rate and improve selectivity.

Physicochemical and Spectroscopic Characterization (Inferred)

While experimental data for N,N,2-trimethyl-3-nitroaniline is not available, we can infer its likely properties and spectral characteristics based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
  • Appearance: Likely a yellow or orange crystalline solid, characteristic of many nitroaniline derivatives.[2][4]

  • Melting Point: The melting point is expected to be influenced by the substitution pattern. Given the presence of three methyl groups, which can affect crystal packing, its melting point will likely differ from simpler nitroanilines.

  • Solubility: Expected to have low solubility in water but should be soluble in common organic solvents like ethanol, acetone, and dichloromethane.[4]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of the target compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the aromatic methyl protons. Based on a comparative analysis of 2,4,6-trimethyl-3-nitroaniline, the aromatic protons will be deshielded due to the electron-withdrawing nitro group.[5] The N-methyl protons will likely appear as a singlet, and the aromatic methyl protons will also be a singlet, with chemical shifts influenced by their position relative to the nitro and amino groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.0 - 7.5Multiplet
N(CH₃)₂2.8 - 3.2Singlet
Ar-CH₃2.2 - 2.5Singlet

Table 2: Predicted ¹H NMR Spectral Data for N,N,2-Trimethyl-3-nitroaniline. These predictions are based on the analysis of structurally similar compounds.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (primary amine)Not applicable
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
N-O stretch (nitro group)1500 - 1550 (asymmetric) and 1300 - 1370 (symmetric)
C=C stretch (aromatic)1450 - 1600
C-N stretch1250 - 1350

Table 3: Predicted IR Absorption Frequencies for N,N,2-Trimethyl-3-nitroaniline.

3.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N,N,2-trimethyl-3-nitroaniline (C₉H₁₂N₂O₂; MW = 180.21 g/mol ). The fragmentation pattern will provide further structural information.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Nitroaniline derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The presence of the nitro group is often crucial for their mechanism of action, particularly in bioreductive activation under hypoxic conditions found in solid tumors.[6]

Biological_Activity Nitroaniline_Core N,N,2-Trimethyl-3-nitroaniline Scaffold Anticancer Anticancer Activity Nitroaniline_Core->Anticancer Potential Application Antimicrobial Antimicrobial Activity Nitroaniline_Core->Antimicrobial Potential Application AntiInflammatory Anti-inflammatory Activity Nitroaniline_Core->AntiInflammatory Potential Application

Figure 2: Potential Biological Applications of the N,N,2-Trimethyl-3-nitroaniline Scaffold. This diagram illustrates the potential therapeutic areas where this class of compounds could be explored.

Anticancer Potential

Numerous N-substituted 2-nitroaniline derivatives have shown cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from nanomolar to micromolar concentrations.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1] The substitution pattern on the aniline ring and the N-substituents significantly influences the anticancer activity.

Antimicrobial Activity

Nitroaniline derivatives have also been investigated as antimicrobial agents.[1][7] Their efficacy against a range of bacterial and fungal strains suggests their potential for development as novel anti-infective drugs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on N,N,2-trimethyl-3-nitroaniline are not available, general principles can be inferred from related compounds:

  • Position of the Nitro Group: The position of the nitro group is critical. The electronic effects (inductive vs. resonance) at different positions influence the molecule's interaction with biological targets.[2]

  • Substitution on the Amino Group: N-alkylation can affect the compound's lipophilicity, which in turn influences its cell permeability and pharmacokinetic properties.

  • Substitution on the Aromatic Ring: The presence and position of other substituents, such as the methyl group in the target compound, can modulate the electronic properties and steric profile of the molecule, thereby affecting its biological activity.

Future Directions and Conclusion

N,N,2-trimethyl-3-nitroaniline represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a clear path to obtaining this molecule for further investigation. The inferred physicochemical and spectroscopic properties provide a baseline for its characterization.

The true potential of N,N,2-trimethyl-3-nitroaniline and its analogs lies in their systematic biological evaluation. Researchers are encouraged to synthesize this compound and its derivatives and screen them for a range of biological activities, particularly in the areas of oncology and infectious diseases. Detailed structure-activity relationship studies will be crucial in optimizing the scaffold for enhanced potency and selectivity. This guide serves as a springboard for such endeavors, providing the necessary foundational knowledge to unlock the therapeutic potential of this promising class of molecules.

References

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783. PubChem. [Link]

  • Preparation of P-Nitroaniline. Scribd. [Link]

  • o-NITROANILINE. Organic Syntheses. [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. National Center for Biotechnology Information. [Link]

  • A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. PubMed. [Link]

  • N,N-DIMETHYL-PARA-TOLUIDINE. Ataman Kimya. [Link]

  • A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. ResearchGate. [Link]

  • Direct deaminative functionalization with N-nitroamines. National Center for Biotechnology Information. [Link]

  • Synthesis of p-Nitroaniline. YouTube. [Link]

  • Preparation of N'-substituted anilino-N-methyl-N'nitrosoureas as candidate antitumor agents. PubMed. [Link]

  • 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783. PubChem. [Link]

  • An Improved Synthesis of N-Substituted-2-nitroanilines. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. TSI Journals. [Link]

  • 2-Methyl-3-nitroaniline. NIST WebBook. [Link]

  • Comparison of mass spectra of (a) N,N‐dimethyl‐p‐toluidine and (b) N‐methyl‐2‐phenethylamine acquired before and after anisole injection. ResearchGate. [Link]

  • Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate. [Link]

  • 3-Nitroaniline. Wikipedia. [Link]

  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. [Link]

  • 2-Methyl-3-nitroaniline. NIST WebBook. [Link]

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Protocols & Analytical Methods

Method

Application Note: Purification of Crude N,N,2-Trimethyl-3-nitroaniline via Recrystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Matrix: Organic Synthesis & Downstream Processing Introduction & Chemical Context N,N,2-trimethyl-3-nitroaniline (also cataloged as dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Matrix: Organic Synthesis & Downstream Processing

Introduction & Chemical Context

N,N,2-trimethyl-3-nitroaniline (also cataloged as dimethyl-(2-methyl-3-nitro-phenyl)-amine)[1] is a sterically hindered tertiary nitroaniline derivative. It serves as a highly specialized intermediate in the synthesis of advanced azo dyes, pharmaceutical precursors, and non-linear optical (NLO) materials[2][3].

In drug development and materials science, the purity of the starting aniline derivative is non-negotiable. Trace impurities—such as unreacted precursors, regioisomeric nitration byproducts, or oxidized degradation species—can severely compromise downstream coupling efficiencies, alter the physicochemical properties of the final active pharmaceutical ingredient (API), or disrupt the optical clarity of crystalline materials[4]. Recrystallization remains the most scalable, thermodynamically driven method for achieving >99% purity for this class of compounds[5][6].

Thermodynamic Principles of Solvent Selection

The success of a recrystallization protocol hinges entirely on the differential solubility of the target compound versus its impurities across a temperature gradient. N,N,2-trimethyl-3-nitroaniline exhibits moderate polarity due to the competing effects of the electron-withdrawing nitro group, the electron-donating tertiary amine, and the lipophilic methyl groups.

Causality in Solvent Choice: While primary nitroanilines are often purified using complex mixed-solvent systems, highly substituted tertiary nitroanilines demonstrate an optimal solubility curve in ethanol (95% or absolute)[5][7].

  • Steep Saturation Curve: The compound is highly soluble in ethanol at its boiling point (~78 °C) but exhibits drastically reduced solubility at 0–5 °C. This thermodynamic differential drives high-yield recovery[6].

  • Impurity Segregation: Highly polar impurities (e.g., residual acids or oxidized species) remain dissolved in the cold ethanol mother liquor. Conversely, non-polar polymeric impurities remain insoluble at reflux and are removed via hot filtration[6].

  • Green Chemistry Compliance: Ethanol is a preferred green solvent, eliminating the need for toxic aromatic solvents like toluene, which are traditionally used but heavily restricted in pharmaceutical downstream processing[3].

Data Presentation: Physicochemical & Solubility Profile
ParameterValue / CharacteristicImplication for Purification
Chemical Name N,N,2-Trimethyl-3-nitroanilineSteric hindrance affects crystal packing density.
Molecular Formula C₉H₁₂N₂O₂Lipophilic methyls increase solubility in organic solvents.
Appearance (Crude) Dark yellow to orange-brown solidDark color indicates oxidized impurities or trapped solvent.
Appearance (Pure) Bright yellow crystalline solidVisual self-validation of successful purification.
Solubility in Hot Ethanol High (>150 mg/mL at 78 °C)Allows for minimal solvent volume, maximizing yield.
Solubility in Cold Ethanol Low (<10 mg/mL at 0 °C)Ensures minimal product loss in the mother liquor.

Experimental Protocol: Self-Validating Recrystallization Workflow

This protocol is designed as a self-validating system . At each step, specific visual or physical cues confirm that the thermodynamic and kinetic parameters are correctly aligned, ensuring the integrity of the final product.

Step-by-Step Methodology

Step 1: Dissolution under Thermodynamic Control

  • Transfer the crude N,N,2-trimethyl-3-nitroaniline to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of boiling ethanol (pre-heated on a separate hot plate) dropwise while maintaining the flask at reflux.

  • Causality Check: Only add enough solvent to dissolve the compound. Excess solvent flattens the cooling saturation curve, which will drastically reduce your final recovery yield[6].

Step 2: Decolorization & Hot Filtration (If required)

  • If the boiling solution is opaque or exceptionally dark, remove from heat, allow to cool slightly (to prevent boil-over), and add a spatula tip of activated charcoal. Boil for an additional 5 minutes.

  • Preheat a stemless glass funnel and fluted filter paper by washing them with boiling ethanol.

  • Rapidly filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

  • Causality Check: Pre-warming the funnel is critical. If the funnel is cold, the solution will rapidly cool and crystallize in the filter paper, leading to severe product loss[6].

Step 3: Controlled Kinetic Cooling

  • Place the flask containing the hot filtrate on a non-conductive surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature (approx. 20 °C).

  • Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30–45 minutes to maximize precipitation.

  • Causality Check: Do not plunge the boiling flask directly into an ice bath. Rapid cooling forces kinetic "crash out," causing the crystals to grow too quickly and trap solvent molecules and impurities within their crystal lattice (inclusions)[3]. Slow cooling allows for thermodynamic sorting, yielding pure, well-defined crystals[4].

Step 4: Isolation & Washing

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold ethanol to displace the impurity-laden mother liquor.

  • Self-Validation: The filtrate running into the vacuum flask should be dark/colored, while the crystals on the frit should be bright yellow.

Step 5: Drying & Analytical Validation

  • Maintain the vacuum for 10 minutes to pull air through the filter cake.

  • Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C overnight to remove residual ethanol.

  • Self-Validation: Calculate the recovery yield. Determine the melting point; a sharp melting point range (≤ 1.5 °C) confirms high polymorphic and chemical purity.

Mechanistic Workflow Visualization

G N1 Crude N,N,2-trimethyl- 3-nitroaniline N2 Dissolution in Hot Ethanol (Thermodynamic Control) N1->N2 Add min. boiling EtOH N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 Keep > 70°C N4 Controlled Cooling (Kinetic Crystal Growth) N3->N4 Induce Supersaturation N5 Vacuum Filtration & Cold Wash N4->N5 Crystal Nucleation (0-5°C) N6 Vacuum Drying (Remove Residual Solvent) N5->N6 Exclude soluble impurities N7 Purified Product (>99% Purity) N6->N7 Analytical Validation

Caption: Workflow for the recrystallization of nitroaniline derivatives.

Troubleshooting: Oiling Out and Impurity Entrapment

Even with a robust protocol, sterically hindered nitroanilines can present unique challenges during crystallization:

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as an oil rather than forming crystals upon cooling, the melting point of the compound is lower than the temperature at which it saturates the solvent.

    • Expert Intervention: Reheat the mixture until the oil dissolves. Add a slightly more non-polar co-solvent (e.g., a few drops of hexane) or seed the solution with a pure crystal of N,N,2-trimethyl-3-nitroaniline before it reaches the cloud point.

  • Persistent Coloration: If the recrystallized product remains dark orange or brown, oxidized impurities have co-crystallized.

    • Expert Intervention: Repeat the recrystallization process, ensuring the use of activated charcoal during the hot dissolution phase, and increase the volume of the ice-cold ethanol wash during vacuum filtration.

References

  • Greening Undergraduate Organic Laboratory Experiments. Taylor & Francis. Available at: [Link]

  • Solution growth of high-quality organic N-benzyl-2-methyl-4-nitroaniline crystal for ultra-wideband tunable DFG-THz source. Optica. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N,N,2-trimethyl-3-nitroaniline as an Intermediate

Introduction: The Strategic Role of N,N,2-trimethyl-3-nitroaniline in Azo Dye Synthesis Azo dyes constitute the most extensive and versatile class of synthetic organic colorants, with wide-ranging applications in the tex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N,N,2-trimethyl-3-nitroaniline in Azo Dye Synthesis

Azo dyes constitute the most extensive and versatile class of synthetic organic colorants, with wide-ranging applications in the textile, printing, and coatings industries.[1] The synthesis of these dyes is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] The structural characteristics of the aromatic amine intermediate are paramount in determining the final properties of the dye.

N,N,2-trimethyl-3-nitroaniline is a particularly valuable, albeit specialized, intermediate for the synthesis of disperse azo dyes. Its molecular architecture, featuring a tertiary amine, a methyl group, and a nitro group, provides a unique combination of steric and electronic effects that can be exploited to fine-tune the color, fastness, and application properties of the resulting dyes. The nitro group, a potent electron-withdrawing group, is crucial for color development, often leading to dyes in the yellow to red spectrum.[1] The N,N-dimethyl and the ortho-methyl substituents influence the molecule's reactivity and the spectral properties of the final dye. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,N,2-trimethyl-3-nitroaniline in azo dye synthesis, complete with detailed protocols and the underlying scientific principles.

Chemical Principles of Azo Dye Synthesis

The synthesis of an azo dye from N,N,2-trimethyl-3-nitroaniline is a classic example of electrophilic aromatic substitution and involves two critical stages:

  • Diazotization: The primary aromatic amine, in this case, N,N,2-trimethyl-3-nitroaniline, is converted into a highly electrophilic diazonium salt. This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction is performed at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[1][3]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound like a phenol, naphthol, or an aniline derivative.[4] This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling agent, unless this position is blocked.[4] The extended conjugation created by the azo (-N=N-) bridge between the two aromatic rings is responsible for the intense color of the resulting dye.

Experimental Protocols

Protocol 1: Diazotization of N,N,2-trimethyl-3-nitroaniline

This protocol details the conversion of N,N,2-trimethyl-3-nitroaniline to its corresponding diazonium salt. The procedure is adapted from established methods for similar nitroaniline derivatives.[1][5]

Materials & Equipment:

  • N,N,2-trimethyl-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • 250 mL Beaker or Flask

  • Magnetic Stirrer and Stir Bar

  • Dropping Funnel

  • Thermometer

  • Starch-iodide paper

Procedure:

  • Amine Suspension Preparation: In a 250 mL beaker, suspend N,N,2-trimethyl-3-nitroaniline (0.01 mol) in a mixture of distilled water (25 mL) and concentrated HCl (2.5 - 3.0 molar equivalents).

  • Cooling: Place the beaker in an ice-salt bath and stir the suspension vigorously with a magnetic stirrer until the temperature reaches 0–5 °C. Continue stirring to form a fine slurry of the amine hydrochloride salt.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 molar equivalents) in cold distilled water (10 mL).

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes using a dropping funnel. Maintain the temperature of the reaction mixture strictly between 0–5 °C. The solid amine should gradually dissolve, resulting in a clear solution of the diazonium salt.

  • Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction is complete.

  • Excess Nitrous Acid Test: Confirm the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates a positive test.[1] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved. The cold diazonium salt solution is now ready for the coupling reaction and should be used immediately.

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yield.[1][3]

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated within the reaction mixture from sodium nitrite and a strong acid.[3]

  • Excess Acid: A sufficient excess of mineral acid is necessary to prevent the coupling of the diazonium salt with the unreacted primary amine.

  • Starch-Iodide Test: This test ensures that all the primary amine has been converted to the diazonium salt and that a slight excess of nitrous acid is present to drive the reaction to completion.[1]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a vibrant azo dye by coupling the diazonium salt of N,N,2-trimethyl-3-nitroaniline with 2-naphthol.

Materials & Equipment:

  • Cold diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask for Vacuum Filtration

Procedure:

  • Coupler Solution Preparation: In a separate beaker, dissolve 2-naphthol (0.01 mol) in a 10% aqueous solution of sodium hydroxide. Stir until the 2-naphthol is completely dissolved.

  • Cooling: Cool the 2-naphthol solution in an ice bath to 0–5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately. The color is anticipated to be in the red-orange to red-violet range.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30-45 minutes to ensure the coupling reaction is complete.

  • Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the purified dye in a desiccator or a low-temperature oven.

Causality Behind Experimental Choices:

  • Alkaline Conditions for Coupling: The coupling reaction with phenols and naphthols is typically carried out in a mildly alkaline solution. The hydroxide ions deprotonate the hydroxyl group of the 2-naphthol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[4]

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and a more homogenous product.

Visualization of the Synthesis Pathway

Azo_Dye_Synthesis cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling start_amine N,N,2-trimethyl-3-nitroaniline reagents_diazo NaNO₂, HCl (aq) 0-5 °C start_amine->reagents_diazo diazonium_salt Diazonium Salt Intermediate reagents_diazo->diazonium_salt In situ HNO₂ reagents_coupling Coupling Reaction 0-5 °C diazonium_salt->reagents_coupling Electrophilic Aromatic Substitution coupler 2-Naphthol (in NaOH aq) coupler->reagents_coupling azo_dye Azo Dye Product reagents_coupling->azo_dye

Caption: General synthesis pathway for azo dyes.

Data Presentation and Characterization

The synthesized azo dyes should be characterized to confirm their structure and purity. The following table summarizes the expected analytical data for a hypothetical azo dye synthesized from N,N,2-trimethyl-3-nitroaniline and 2-naphthol.

Parameter Expected Result Rationale
Appearance Red to Violet Crystalline SolidThe extended conjugated system created by the azo linkage typically results in colored compounds.
Melting Point >200 °C (with decomposition)Azo dyes are often high-melting solids.
UV-Visible Spectroscopy (λmax) 480 - 550 nm (in Ethanol)This absorption in the visible region is due to the π → π* transition of the conjugated system.[6][7]
FT-IR Spectroscopy (cm⁻¹) ~3400 (O-H, if present), ~1600 (aromatic C=C), ~1500 & ~1350 (NO₂), ~1450 (-N=N-)The presence of characteristic peaks for the azo group and the nitro group are key indicators of successful synthesis.[7][8]
¹H NMR Spectroscopy (δ, ppm) Aromatic protons (6.5-8.5), Methyl protons (~2.5), N-Methyl protons (~3.0)The chemical shifts and integration of the peaks can confirm the structure of the dye.[7][8]

Note: The spectral data presented are hypothetical and based on trends observed for structurally similar azo dyes. Actual values may vary and should be determined experimentally.

Safety and Handling

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

Reagent Handling:

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care.

  • Sodium Nitrite: Toxic and an oxidizing agent.

  • Aromatic Amines and Azo Dyes: Many aromatic amines are suspected carcinogens. The resulting azo dyes should also be handled with care, assuming potential toxicity.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[12][13]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[12]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

Conclusion and Future Perspectives

N,N,2-trimethyl-3-nitroaniline serves as a valuable intermediate for the synthesis of a range of azo dyes with potentially unique properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel colorants. The steric hindrance and electronic effects imparted by the trimethyl and nitro substituents offer opportunities for fine-tuning the spectral and fastness properties of the final dyes. Further research could focus on exploring a wider variety of coupling components to expand the color palette and on evaluating the performance of the synthesized dyes in various applications, such as for synthetic textile fibers. Optimization of reaction conditions for each specific coupling reaction will be crucial for maximizing yields and purity.

References

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2013).
  • Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. FUW Trends in Science & Technology Journal, 7(2), 225-229.
  • Azo coupling. In Wikipedia. Retrieved March 13, 2026.
  • N,N-Dimethyl-3-nitroaniline Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Obi, C., et al. (2022, December 15).
  • Mustafa, Y. F., & Al-Adilee, K. J. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 81-91.
  • Application Notes and Protocols: N,N-Dimethyl-2-nitroaniline as an Intermediate in Azo Dye Synthesis. (2025). Benchchem.
  • Onal, A. (2007). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Dyes and Pigments, 72(3), 333-338.
  • Diazotization-Coupling Reaction.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Journal of Advanced Scientific Research.
  • Benzenamine, 2-methyl-4-nitro- Safety Data Sheet. (2025, September 17). ThermoFisher Scientific.
  • Singh, R. K., & Singh, V. (2020, August 15). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology.
  • Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applic
  • Al-Rubaie, L. A., & Mhessn, R. J. (2021, September 12). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Baghdad Science Journal.
  • NorooziPesyan, N., et al. (2019, January 1). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone.
  • 2-Nitroaniline Safety D
  • 2-Methyl-5-nitroaniline Safety Data Sheet. (2014, December 22). Spectrum Chemical.
  • N-Methyl-2-nitroaniline Safety D
  • Diazotiz
  • Azo Coupling. Organic Chemistry Portal.
  • m-NITROPHENOL. Organic Syntheses Procedure.
  • Basic Principles, Methods and Application of Diazotization Titr
  • Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k.

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Method

Application Notes &amp; Protocols: N,N,2-trimethyl-3-nitroaniline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Nitroanilines In the landscape of medicinal chemistry and materials science, the substituted aniline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Nitroanilines

In the landscape of medicinal chemistry and materials science, the substituted aniline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] Its synthetic versatility and ability to engage in crucial molecular interactions have established it as a cornerstone of drug design.[1][2] When further functionalized with a nitro group, the resulting nitroaniline derivative becomes an exceptionally versatile building block. The nitro moiety is not merely a passive substituent; it is a powerful synthetic lever that can be transformed into a wide array of other functional groups, most notably an amine via reduction.[3][4]

This guide focuses on N,N,2-trimethyl-3-nitroaniline , a unique trifunctionalized arene. This molecule strategically combines:

  • An electron-donating dimethylamino group , which modulates the electronic properties and basicity of the molecule.

  • A methyl group at the C2 position, which provides steric influence and can direct subsequent reactions.

  • An electron-withdrawing nitro group at the C3 position, which serves as a key site for chemical modification and activates the aromatic ring.

The interplay of these groups makes N,N,2-trimethyl-3-nitroaniline a valuable precursor for synthesizing complex heterocyclic systems and other highly substituted aromatic compounds relevant to pharmaceutical development.

Physicochemical & Safety Data

Proper handling and storage are paramount when working with nitroaromatic compounds. The data presented below are based on the known properties of closely related analogs like 2-methyl-3-nitroaniline.[5][6]

PropertyValueReference
IUPAC Name N,N,2-trimethyl-3-nitroaniline
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Appearance Expected to be a yellow to orange solid[5]
CAS Number 14248-69-0

Safety & Handling:

  • Toxicity: N,N,2-trimethyl-3-nitroaniline is expected to be toxic if swallowed, in contact with skin, or if inhaled.[7][8] Handle with extreme care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] All operations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[7]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[9] If inhaled, move to fresh air.[8] If swallowed, call a poison control center or doctor immediately.[10]

Core Synthetic Applications & Protocols

The primary utility of N,N,2-trimethyl-3-nitroaniline lies in the synthetic transformations of its nitro group, which unlocks pathways to more complex molecular architectures.

Application 1: Reduction of the Nitro Group

The most fundamental and powerful application of this building block is the reduction of the nitro group to a primary amine. This transformation yields N¹,N¹,2-trimethylbenzene-1,3-diamine , a highly valuable intermediate for the synthesis of nitrogen-containing heterocycles. The reduction is a key step that converts the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of an amino group.[3]

This protocol employs tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro compounds in the presence of other functional groups.

Materials:

  • N,N,2-trimethyl-3-nitroaniline (1.0 mmol, 180 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (HCl) (2 mL)

  • Sodium hydroxide (NaOH) solution (6 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, suspend N,N,2-trimethyl-3-nitroaniline in ethanol.

  • Add tin(II) chloride dihydrate to the suspension with vigorous stirring.

  • Heat the mixture to 70-80°C in an oil bath.

  • Slowly add concentrated HCl dropwise. The reaction is exothermic. Maintain the temperature and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 6 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude N¹,N¹,2-trimethylbenzene-1,3-diamine, which can be purified further by column chromatography or recrystallization.

G start N,N,2-trimethyl-3-nitroaniline reagents SnCl₂·2H₂O, HCl Ethanol, 80°C start->reagents product N¹,N¹,2-trimethylbenzene-1,3-diamine reagents->product Reduction workup 1. Cool 2. Basify (NaOH) 3. Extract (EtOAc) 4. Purify product->workup Isolation

Caption: Workflow for the reduction of the nitro group.

Application 2: Synthesis of Benzimidazole Heterocycles

The 1,3-diamine product from the reduction is an ideal precursor for constructing benzimidazole scaffolds, which are prevalent in pharmaceuticals. The two adjacent amino groups can readily condense with aldehydes or carboxylic acids to form the five-membered imidazole ring.

This protocol demonstrates the condensation of the synthesized diamine with an aldehyde (acetaldehyde) to form a substituted benzimidazole.

Materials:

  • N¹,N¹,2-trimethylbenzene-1,3-diamine (1.0 mmol, 150 mg)

  • Acetaldehyde (1.2 mmol)

  • Ethanol (10 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, catalytic)

Procedure:

  • Dissolve N¹,N¹,2-trimethylbenzene-1,3-diamine in ethanol in a round-bottom flask.

  • Add a catalytic amount of p-TsOH.

  • Add acetaldehyde dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the target benzimidazole.

G cluster_reactants Reactants diamine N¹,N¹,2-trimethyl- benzene-1,3-diamine product 1,1,7-Trimethyl- 1H-benzo[d]imidazole diamine->product Condensation (p-TsOH, Reflux) aldehyde Acetaldehyde aldehyde->product Condensation (p-TsOH, Reflux)

Caption: Synthesis of a benzimidazole derivative.

Application 3: Platform for Cross-Coupling Reactions

While N,N,2-trimethyl-3-nitroaniline itself is not a typical substrate for cross-coupling, its derivatives are. The amino group obtained from nitro reduction can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to install a halide (Br, Cl). This halogenated intermediate is an excellent substrate for powerful C-C and C-N bond-forming reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.[11][12] This two-step sequence effectively allows the original nitro group to serve as a masked handle for introducing diverse aryl, heteroaryl, or alkyl groups.

This protocol outlines the conceptual workflow for using the building block in a Suzuki coupling, starting from the diamine intermediate.

Part A: Synthesis of 3-Bromo-N,N,2-trimethylaniline

  • Diazotization: The primary amine of N¹,N¹,2-trimethylbenzene-1,3-diamine is selectively diazotized under acidic conditions (e.g., with NaNO₂ and HBr) at 0-5°C. The dimethylamino group remains largely unaffected.

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, yielding 3-bromo-N,N,2-trimethylaniline.

Part B: Suzuki-Miyaura Coupling This step uses the brominated product from Part A. Materials:

  • 3-Bromo-N,N,2-trimethylaniline (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a degassed mixture of dioxane and water in a Schlenk flask, add 3-bromo-N,N,2-trimethylaniline, the arylboronic acid, and the base.

  • Add the palladium catalyst under an inert atmosphere (Argon or Nitrogen).

  • Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

G A N,N,2-trimethyl-3-nitroaniline B N¹,N¹,2-trimethylbenzene- 1,3-diamine A->B Reduction (Protocol 1) C 3-Bromo-N,N,2-trimethylaniline B->C 1. Diazotization (NaNO₂/HBr) 2. Sandmeyer (CuBr) E Coupled Biaryl Product C->E Suzuki Coupling (Pd Catalyst, Base) D Arylboronic Acid D->E

Caption: Multi-step pathway to cross-coupled products.

Conclusion

N,N,2-trimethyl-3-nitroaniline is a potent and versatile building block for organic synthesis. Its true value is realized through the strategic transformation of the nitro group, which opens a gateway to a rich diversity of chemical structures. By serving as a precursor to 1,3-diamines, it facilitates the rapid assembly of medicinally relevant heterocyclic cores like benzimidazoles. Furthermore, by acting as a masked leaving group for cross-coupling reactions, it enables the construction of complex biaryl systems. For researchers in drug discovery and process development, mastering the chemistry of this and related nitroaromatic building blocks is a key strategy for accelerating the synthesis of novel and impactful molecules.

References

  • BenchChem. (n.d.). Potential applications of substituted anilines in medicinal chemistry.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • American Chemical Society. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
  • Spectrum Chemical. (2014, December 22). Safety Data Sheet - 2-Methyl-5-nitroaniline.
  • Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 2-Methyl-3-nitroaniline.
  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline.
  • Organic Syntheses. (n.d.). m-Nitrodimethylaniline.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - N-Methyl-2-nitroaniline.
  • CPAchem Ltd. (n.d.). Safety data sheet - N-Methyl-2-nitroaniline.
  • Synquest Labs. (2020, November 24). Safety Data Sheet - 2-Methyl-3-nitroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11783, 2-Methyl-3-nitroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219622, N-Methyl-3-nitroaniline.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • National Institute of Standards and Technology. (n.d.). 2-Methyl-3-nitroaniline. NIST WebBook.
  • Frontiers Media S.A. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • BenchChem. (2025, December). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Brominated Nitroaromatics.
  • Frontiers Media S.A. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Column Chromatography Purification of N,N,2-trimethyl-3-nitroaniline

Abstract This document provides a detailed guide for the purification of N,N,2-trimethyl-3-nitroaniline using normal-phase column chromatography. N,N,2-trimethyl-3-nitroaniline is a substituted nitroaromatic compound, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the purification of N,N,2-trimethyl-3-nitroaniline using normal-phase column chromatography. N,N,2-trimethyl-3-nitroaniline is a substituted nitroaromatic compound, and achieving high purity is often a critical prerequisite for its use in synthetic chemistry, drug development, and materials science. This guide is designed for researchers, scientists, and professionals in the field, offering a first-principles approach to developing a robust purification strategy. We will cover the underlying principles of the separation, a detailed protocol for method development using Thin-Layer Chromatography (TLC), the main column chromatography procedure, and essential safety considerations.

Introduction and Principle of Separation

The purification of synthetic products is a cornerstone of chemical and pharmaceutical sciences. The target molecule, N,N,2-trimethyl-3-nitroaniline, possesses a unique combination of functional groups that dictate its physicochemical properties: a polar nitro group (-NO₂), a moderately polar tertiary amine (-N(CH₃)₂), and a nonpolar aromatic ring with an additional methyl group. This structural arrangement results in a compound of moderate overall polarity.

Column chromatography is an adsorptive separation technique and is ideally suited for purifying such compounds.[1] The process relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For this application, we will employ normal-phase chromatography .

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), will be used. Silica gel's surface is rich in hydroxyl (-OH) groups, making it highly polar.

  • Mobile Phase (Eluent): A non-polar or low-polarity solvent system is used to carry the sample through the column.

  • Mechanism of Separation: The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through, components of the mixture engage in a continuous process of adsorption to the stationary phase and dissolution into the mobile phase. More polar compounds, like potential polar impurities, will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute faster. N,N,2-trimethyl-3-nitroaniline, being of moderate polarity, will elute at a rate determined by the precise polarity of the chosen mobile phase.

The key to a successful separation lies in selecting a mobile phase that provides the optimal balance of interactions, allowing for a clear separation between the desired product and any impurities.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column purification, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography but is faster, requires minimal material, and allows for the parallel testing of multiple solvent systems.[3] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) value between 0.2 and 0.4 .[3]

Protocol for TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude N,N,2-trimethyl-3-nitroaniline in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • TLC Plate Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (about 1 cm from the bottom). Make the spot as small as possible to ensure good resolution.[4]

  • Developing Chamber Preparation: Prepare several TLC chambers (e.g., covered beakers with filter paper lining the inside to ensure vapor saturation) with different solvent systems. A good starting point for moderately polar compounds like nitroanilines is a mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate).[2][4]

    • Test Ratios:

      • 9:1 Hexane:Ethyl Acetate

      • 8:2 Hexane:Ethyl Acetate

      • 7:3 Hexane:Ethyl Acetate

      • 1:1 Hexane:Ethyl Acetate

  • Plate Development: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Most nitroaniline derivatives are colored, appearing as yellow or orange spots. If spots are not visible, they can be visualized under a UV lamp (254 nm).[4]

  • Rƒ Calculation and System Selection:

    • Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Analyze the results. The ideal system will show the spot for N,N,2-trimethyl-3-nitroaniline with an Rƒ value of ~0.3, well-separated from any other spots (impurities).

      • If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

      • If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.

Detailed Protocol for Column Chromatography Purification

This protocol assumes a standard laboratory scale purification (100 mg - 5 g of crude material).

Materials and Equipment
Item Specification
Stationary Phase Silica Gel, 60 Å porosity, 230-400 mesh particle size (for flash chromatography)
Mobile Phase Solvents Hexane (or Petroleum Ether) and Ethyl Acetate (HPLC grade)
Crude Sample N,N,2-trimethyl-3-nitroaniline
Glassware Chromatography column with stopcock, dropping funnel, round-bottom flasks
Collection Vessels Test tubes or Erlenmeyer flasks
Analytical Tools TLC plates (silica gel coated), TLC chambers, UV lamp
Solvent Removal Rotary Evaporator
Personal Protective Equipment Safety goggles, lab coat, nitrile gloves
Column Packing (Slurry Method)

The slurry method is highly recommended as it minimizes the risk of air bubbles and cracks in the stationary phase bed, which can compromise separation efficiency.[1]

  • Prepare the Column: Securely clamp the chromatography column in a perfectly vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer (approx. 1 cm) of sand.

  • Create the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the chosen mobile phase (the less polar composition if using a gradient) to the silica gel until a pourable, milk-like slurry is formed.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure an even and compact bed.

  • Equilibrate: Once all the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition. Continuously pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and stable. Never let the solvent level drop below the top of the sand layer.

Sample Loading
  • Dissolve the Sample: Dissolve the crude N,N,2-trimethyl-3-nitroaniline in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (2-3 times the sample weight) to the dissolved sample. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Load the Column: Carefully drain the solvent in the column down to the level of the top sand layer. Gently add the silica-adsorbed sample onto the sand, creating a thin, even band.

  • Rinse: Carefully add a small amount of the mobile phase to rinse any remaining sample from the flask onto the column.

Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the mobile phase, using a dropping funnel to ensure a continuous and gentle addition.

  • Apply Pressure (Flash Chromatography): For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., 2 inches/minute descent of the solvent front).

  • Collect Fractions: Begin collecting the eluting solvent (eluate) in a series of numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Monitor Elution: As the colored band of the product begins to move down the column, start monitoring the collected fractions by TLC. Spot each fraction (or every other fraction) on a single TLC plate alongside a spot of the original crude mixture. This allows for the direct identification of fractions containing the pure product.

Product Isolation and Analysis
  • Identify and Combine Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the spot corresponding to the pure N,N,2-trimethyl-3-nitroaniline. Combine these fractions into a single, clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Analysis: Once the solvent is removed, determine the mass of the purified product and calculate the yield. Confirm the purity and identity of the compound using analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.[6]

Visual Workflows and Logic Diagrams

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation TLC_Prep Prepare Crude Sample & TLC Solvents TLC_Run Run TLC with Multiple Solvent Systems TLC_Prep->TLC_Run Spot Plate TLC_Analyze Visualize Spots & Calculate Rƒ Values TLC_Run->TLC_Analyze Develop & Dry Col_Pack Pack Column with Silica Gel Slurry TLC_Analyze->Col_Pack Optimized Solvent System Selected (Rƒ ≈ 0.3) Sample_Load Load Sample (Dry Loading) Col_Pack->Sample_Load Elute Elute with Optimized Mobile Phase Sample_Load->Elute Collect Collect Fractions Elute->Collect Frac_TLC Analyze Fractions by TLC Collect->Frac_TLC Combine Combine Pure Fractions Frac_TLC->Combine Evap Evaporate Solvent (Rotovap) Combine->Evap Final Yield & Purity Analysis (NMR, MP) Evap->Final

Figure 1: Complete workflow for the purification of N,N,2-trimethyl-3-nitroaniline.

Solvent_Selection_Logic Start Run Initial TLC (e.g., 8:2 Hex:EtOAc) Rf_Check Is Rƒ between 0.2 and 0.4? Start->Rf_Check Too_High Rƒ > 0.4 Rf_Check->Too_High No Too_Low Rƒ < 0.2 Rf_Check->Too_Low No Success Optimal System Found: Proceed to Column Rf_Check->Success Yes Action_High Decrease Polarity: Increase Hexane % Too_High->Action_High Action_Low Increase Polarity: Increase EtOAc % Too_Low->Action_Low Action_High->Start Re-run TLC Action_Low->Start Re-run TLC

Figure 2: Logic diagram for mobile phase optimization using TLC.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N,N,2-trimethyl-3-nitroaniline and related compounds: Nitroanilines are classified as toxic. Avoid inhalation, ingestion, and skin contact.[7][8][9] They may cause harm if swallowed, inhaled, or absorbed through the skin.[10]

  • Silica Gel: Fine silica dust can cause respiratory irritation. Handle silica gel carefully to avoid creating dust.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Ensure there are no ignition sources nearby. Avoid inhaling the vapors.

In case of accidental exposure, consult the material safety data sheet (MSDS) for each specific chemical.[7][11] For skin contact, wash the affected area immediately with soap and water.[8] For inhalation, move to fresh air. Seek medical attention if symptoms persist.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Improper mobile phase selection.- Column overloaded with crude sample.- Re-optimize the mobile phase with TLC.- Use a larger column or less sample (sample should be 1-2% of silica weight).
Cracked or Channeled Column Bed - Column was allowed to run dry.- Bed was not settled properly during packing.- Always keep the solvent level above the stationary phase.- Ensure proper slurry packing and tapping to create a homogenous bed.
Product Elutes Too Quickly (High Rƒ) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (add more non-polar solvent).
Product Does Not Elute (Low Rƒ) - Mobile phase is not polar enough.- Compound may be interacting too strongly with silica.- Gradually increase the polarity of the mobile phase (gradient elution).- If using a very non-polar eluent, add a small % of a more polar solvent.
Streaking of Spots on TLC - Sample is too concentrated.- Sample is not fully soluble in the mobile phase.- Dilute the sample before spotting.- Ensure the compound is fully dissolved before loading. Add a more polar solvent if necessary.

References

  • PubMed. (2006). Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase. Available at: [Link]

  • Journal of Chromatographic Science, Oxford Academic. Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases. Available at: [Link]

  • Scribd. TLC Separation of Nitroanilines. Available at: [Link]

  • CPAchem. Safety data sheet: 2-Nitroaniline. Available at: [Link]

  • KNAUER. Separation of ortho-, nitro- para Nitroaniline. Available at: [Link]

  • University of Rochester. Thin Layer Chromatography. Available at: [Link]

  • PubChem. 2-Methyl-3-nitroaniline. Available at: [Link]

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. Available at: [Link]...

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

  • Scribd. Analyzing Nitroaniline Isomers via TLC. Available at: [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. Available at: [Link]

  • Reddit. Co-Eluting compounds in Column chromatography. Available at: [Link]

  • Hawach. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]

  • Academia.edu. Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Available at: [Link]

  • PubChem. 3-Nitroaniline. Available at: [Link]

  • LookChem. 2-Methyl-3-nitroaniline. Available at: [Link]

  • ERIC. Radial Chromatography for the Separation of Nitroaniline Isomers. Available at: [Link]

  • University of California, Davis. Chromatographic Methods of Analysis. Available at: [Link]

  • European Patent Office. Process for preparing nitroaniline derivatives. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]

  • PubChem. N-Methyl-3-nitroaniline. Available at: [Link]

  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • Google Patents. Emulsion separation of aromatic nitro compounds.
  • The Journal of Physical Chemistry. Dipolar Triplet States of p-Nitroaniline and N-Alkyl Derivatives with One-, Two-, and Three-Fold Symmetry. Available at: [Link]

  • Pure. Dipolar triplet states of para-nitroaniline and N-alkyl; Derivatives with one-, two-, and three-fold symmetry. Available at: [Link]

  • Canadian Science Publishing. Dielectric enrichment in binary solvent mixtures. The intramolecular hydrogen bond in N-alkyl-substituted o-nitroanilines. Available at: [Link]

  • Wikipedia. 3-Nitroaniline. Available at: [Link]

  • Amrita Virtual Lab. Thin Layer Chromatography. Available at: [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • Taylor & Francis. 3-nitroaniline – Knowledge and References. Available at: [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. Available at: [Link]

Sources

Method

Application Note: Chemoselective Reduction of N,N,2-Trimethyl-3-nitroaniline to N,N,2-Trimethylbenzene-1,3-diamine

Introduction & Mechanistic Insights The reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This application note details the experimental protocols for the reduction of N,N,2-trimethyl-3-nitroaniline to N,N,2-trimethylbenzene-1,3-diamine .

Structural Considerations: N,N,2-trimethyl-3-nitroaniline presents a unique 1,2,3-trisubstitution pattern. The nitro group at the C3 position is situated adjacent to an ortho-methyl group at C2, which is further flanked by a bulky N,N-dimethylamino group at C1. This dense steric crowding forces the nitro group out of coplanarity with the aromatic ring. While this steric hindrance can slow down the initial adsorption of the substrate onto a metal catalyst surface, standard reduction methodologies remain highly effective when optimized correctly.

Mechanistic Pathway: The reduction of nitroarenes does not occur in a single step; rather, it follows the well-documented Haber mechanism[1]. The process involves sequential two-electron, two-proton transfers. The nitroarene is first reduced to a nitroso intermediate, followed by rapid reduction to a hydroxylamine intermediate, and finally, cleavage of the N–O bond yields the primary amine[1].

Mechanism N N,N,2-Trimethyl- 3-nitroaniline NS Nitroso Intermediate N->NS +2[H] -H₂O HA Hydroxylamine Intermediate NS->HA +2[H] A N,N,2-Trimethylbenzene- 1,3-diamine HA->A +2[H] -H₂O

Caption: Stepwise reduction mechanism of the nitro group to the primary amine.

Methodology Selection & Quantitative Data

For this specific substrate, two primary methodologies are recommended. Protocol A utilizes catalytic hydrogenation (Pd/C), which is the industry gold standard for clean, scalable nitro reductions[2]. Protocol B utilizes Tin(II) chloride (SnCl₂), a homogeneous chemical reductant that is highly effective when surface-mediated catalysis is impeded by steric bulk or when specialized pressure equipment is unavailable[3][4].

Table 1: Comparative Reduction Methodologies
ParameterProtocol A (Pd/C + H₂)Protocol B (SnCl₂·2H₂O)
Reagents 10% Pd/C (0.1 w/w), H₂ (1-3 atm)SnCl₂·2H₂O (4-5 eq)
Solvent Absolute EthanolEthanol or Ethyl Acetate
Temperature 25 °C to 40 °C50 °C to 70 °C
Reaction Time 4 - 12 hours2 - 4 hours
Typical Yield 85 - 95%80 - 90%
Workup Filtration through CeliteBasic quench (pH > 8), Filtration, Extraction
Pros High atom economy, clean workupBypasses steric hindrance, no H₂ gas required
Cons Pyrophoric catalyst hazardGenerates tin salts, requires tedious extraction

Experimental Protocols

Protocol A: Catalytic Hydrogenation via Palladium on Carbon (Pd/C)

This protocol provides the cleanest reaction profile, generating only water as a byproduct.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N,N,2-trimethyl-3-nitroaniline (1.0 eq) in absolute ethanol (approx. 10 mL per gram of substrate).

    • Causality: Ethanol is selected because it efficiently solubilizes both the nitroarene and the resulting diamine while facilitating high hydrogen gas solubility[3].

  • Catalyst Addition: Purge the reaction flask thoroughly with nitrogen gas. Carefully add 10% Pd/C (0.1 eq by weight).

    • Causality: The nitrogen purge is a critical safety measure. Dry Pd/C is highly pyrophoric and can ignite ethanol vapor if introduced in the presence of atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 30-50 psi). Stir vigorously at room temperature (or up to 40 °C to overcome steric hindrance) for 4–12 hours[2].

  • Filtration: Once the reaction is complete, purge the vessel with nitrogen to remove residual H₂. Filter the mixture through a pad of Celite®.

    • Causality: Pd/C particles are extremely fine and can pass through standard filter paper. Celite provides a deep-bed filtration matrix to trap the catalyst, preventing product contamination and mitigating fire hazards during disposal[3].

  • Isolation: Wash the Celite pad with additional ethanol. Concentrate the combined filtrate under reduced pressure to yield the crude N,N,2-trimethylbenzene-1,3-diamine.

Workflow S1 1. Reaction Setup Dissolve substrate in EtOH Add 10% Pd/C under N₂ S2 2. Hydrogenation Purge with H₂ Stir vigorously at RT S1->S2 S3 3. In-Process Control Monitor via TLC/LC-MS Check for color change S2->S3 S4 4. Filtration Filter through Celite pad Wash with EtOH S3->S4 S5 5. Product Isolation Concentrate filtrate in vacuo S4->S5

Caption: Experimental workflow for the Pd/C catalyzed hydrogenation protocol.

Protocol B: Chemical Reduction via Tin(II) Chloride (SnCl₂)

This protocol is a robust alternative that operates homogeneously, making it insensitive to the steric crowding around the nitro group.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N,N,2-trimethyl-3-nitroaniline (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred solution[3].

  • Heating: Attach a reflux condenser and heat the mixture to 50–70 °C for 2–4 hours[4].

  • Quenching & Workup: Cool the reaction to room temperature. Carefully add a cold 2M KOH or 10% NaOH solution until the aqueous layer is strictly basic (pH > 8).

    • Causality: SnCl₂ reduction generates tin(IV) byproducts that form thick, gelatinous emulsions. The addition of strong base converts these species into soluble stannate complexes or distinct precipitates, breaking the emulsion and allowing for clean phase separation[3].

  • Extraction: Filter the basic mixture through Celite to remove insoluble tin salts. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product[4].

Analytical Characterization & Self-Validation System

To ensure the integrity of the experiment, the protocol must be self-validating. Use the following in-process controls to confirm successful reduction:

  • Visual Cues: The starting material exhibits a characteristic yellow hue due to the chromophoric nitro group conjugated with the aromatic system. As the reduction proceeds, the solution will visibly decolorize to a pale yellow or colorless state.

  • Thin-Layer Chromatography (TLC): Using a 3:1 Hexanes/Ethyl Acetate eluent system, the starting material will migrate with a higher retention factor (R_f ~ 0.6). The resulting diamine product, possessing two hydrogen-bond donating N-H protons, interacts strongly with the silica stationary phase, resulting in a significantly lower R_f (~ 0.2).

  • Chemical Staining: The product spot on the TLC plate will selectively stain a deep purple/brown when treated with a ninhydrin dip and heated, definitively confirming the successful generation of a primary amine.

Sources

Application

Application Notes &amp; Protocols for N,N,2-trimethyl-3-nitroaniline in Hypoxia-Selective Drug Development

Abstract: The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, while also offering a unique opportunity for targeted drug delivery.[1][2] Hypoxia-activated prodr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, while also offering a unique opportunity for targeted drug delivery.[1][2] Hypoxia-activated prodrugs (HAPs) are an innovative class of therapeutics designed to remain inert in well-oxygenated tissues and undergo selective bioactivation in the low-oxygen conditions characteristic of tumors.[3][4][5] This document provides a comprehensive guide to the preclinical evaluation of N,N,2-trimethyl-3-nitroaniline, a novel nitroaromatic compound, as a potential HAP. We will detail the scientific rationale, a proposed mechanism of action, and robust protocols for its synthesis, in-vitro characterization, and strategies for in-vivo validation. The methodologies described herein are designed to rigorously assess its hypoxia-selective cytotoxicity and elucidate its mechanism of action, providing a framework for its development as a targeted anticancer agent.

Part 1: Scientific Foundation & Rationale

The Hypoxic Tumor Microenvironment: A Therapeutic Target

Rapid proliferation of cancer cells often outpaces the development of an adequate blood supply, leading to regions of low oxygen tension, or hypoxia.[6] This physiological state is not merely a passive consequence of tumor growth; it actively drives cancer progression, metastasis, and resistance to radiotherapy and chemotherapy.[7] A master regulator of the cellular response to low oxygen is the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2][8] Under hypoxic conditions, the HIF-1α subunit is stabilized, translocates to the nucleus, and activates the transcription of hundreds of genes that promote angiogenesis, metabolic adaptation, and cell survival.[1][9] The unique enzymatic and metabolic state of hypoxic cells, particularly the overexpression of reductase enzymes, provides a specific vulnerability that can be exploited by HAPs.[10][11][12]

cluster_0 Normoxic Cell (High O₂) cluster_1 Hypoxic Cell (Low O₂) HIF1a_N HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_N->PHD O₂ dependent VHL VHL Protein PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_N Degradation HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Heterodimerization (HIF-1α/β) TargetGenes Target Genes (e.g., VEGF, NTRs) HRE->TargetGenes Gene Transcription

Figure 1: The HIF-1α signaling pathway under normoxic vs. hypoxic conditions.

Principle of Bioreductive Activation of Nitroaromatics

Nitroaromatic compounds are among the most extensively studied classes of HAPs.[11] The core principle lies in the significant difference in the electronic properties of a nitro group (-NO₂) versus its reduced forms, such as the hydroxylamine (-NHOH) or amine (-NH₂) groups.[13][14]

  • Inert Prodrug: In normoxic tissues, the electron-withdrawing nitro group on N,N,2-trimethyl-3-nitroaniline renders the molecule relatively stable and non-toxic.

  • One-Electron Reduction: In the hypoxic environment, one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group to a nitro radical anion.[11][13]

  • Oxygen-Dependent Futile Cycle: In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent nitro compound, creating a "futile cycle" that prevents the accumulation of toxic metabolites and spares healthy tissue.[15][16]

  • Hypoxia-Selective Activation: Under severe hypoxia, the absence of oxygen allows the radical anion to undergo further, irreversible reduction steps, ultimately forming highly reactive hydroxylamine and amine species.[13][16] This bioactivation acts as an "electronic switch," unleashing a cytotoxic effector.[14][17]

Hypothesized Mechanism of N,N,2-trimethyl-3-nitroaniline

We hypothesize that N,N,2-trimethyl-3-nitroaniline functions as a fragmentation-based HAP. Upon bioreduction of the 3-nitro group to its corresponding aniline (amine), the dramatic shift in electronic properties is predicted to destabilize the molecule, leading to the release of a cytotoxic "warhead." The specific nature of the released cytotoxin would depend on the subsequent fragmentation pathway, but it is likely to be a DNA-alkylating agent, a common mechanism for such prodrugs.[13][18][19] This selective release within the tumor ensures that the cytotoxic activity is spatially confined to the target hypoxic regions.

cluster_0 Normoxia (High O₂) cluster_1 Hypoxia (Low O₂) Prodrug N,N,2-trimethyl-3-nitroaniline (Inert Prodrug) Radical Nitro Radical Anion ActiveMetabolite Reduced Metabolite (Hydroxylamine/Amine) Cytotoxin Active Cytotoxin (e.g., DNA Alkylator) CellDeath Tumor Cell Death Prodrug_N N,N,2-trimethyl-3-nitroaniline Radical_N Nitro Radical Anion Prodrug_N->Radical_N 1e⁻ Reduction (Reductases) Radical_N->Prodrug_N Rapid Re-oxidation (Futile Cycle) Prodrug_H N,N,2-trimethyl-3-nitroaniline Radical_H Nitro Radical Anion Prodrug_H->Radical_H 1e⁻ Reduction ActiveMetabolite_H Reduced Metabolite (Hydroxylamine/Amine) Radical_H->ActiveMetabolite_H Further Reduction (Irreversible) Cytotoxin_H Active Cytotoxin (e.g., DNA Alkylator) ActiveMetabolite_H->Cytotoxin_H Fragmentation CellDeath_H Tumor Cell Death Cytotoxin_H->CellDeath_H Induces

Figure 2: Hypothesized bioreductive activation mechanism of N,N,2-trimethyl-3-nitroaniline.

Part 2: Synthesis and Characterization

Protocol 2.1: Synthesis of N,N,2-trimethyl-3-nitroaniline

Principle and Rationale: The synthesis of substituted nitroanilines can be achieved through various established organic chemistry reactions. A common route involves the nitration of an appropriately substituted N,N-dimethylaniline precursor. The conditions must be carefully controlled to ensure regioselectivity for the desired 3-nitro isomer. This protocol outlines a plausible synthetic route.

Materials:

  • N,N,2-trimethylaniline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice/salt bath, add N,N,2-trimethylaniline (1 equivalent) to concentrated H₂SO₄. Stir until fully dissolved while maintaining the temperature between 0-5 °C.

  • Nitration: Slowly add a pre-chilled mixture of fuming HNO₃ (1.1 equivalents) and concentrated H₂SO₄ dropwise to the reaction flask. Critically maintain the internal temperature below 10 °C throughout the addition.[20]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 20-30 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases. Extract the aqueous mixture three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N,N,2-trimethyl-3-nitroaniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: In Vitro Evaluation Protocols

The primary goal of in-vitro evaluation is to establish the hypoxia-selective cytotoxicity of the compound and to confirm its mechanism of activation.

Protocol 3.1: Assessment of Hypoxia-Selective Cytotoxicity

Principle and Rationale: This assay is the cornerstone for evaluating any HAP. It directly compares the cytotoxicity of N,N,2-trimethyl-3-nitroaniline on cancer cells cultured under normal oxygen levels (normoxia, ~21% O₂) versus hypoxic conditions (<1% O₂). A successful HAP will exhibit significantly greater potency (a much lower IC₅₀ value) under hypoxia.[21][22] The ratio of normoxic IC₅₀ to hypoxic IC₅₀, known as the Hypoxia Cytotoxicity Ratio (HCR), is a key metric for quantifying selectivity. An HCR > 100 is often considered desirable for a promising HAP candidate.[22] We will use a standard MTT or CellTiter-Glo assay to measure cell viability.[23][24][25]

Materials:

  • Human cancer cell line (e.g., H460 lung cancer, HT29 colon cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • N,N,2-trimethyl-3-nitroaniline stock solution (in DMSO)

  • 96-well cell culture plates

  • Hypoxia chamber or incubator (capable of maintaining <1% O₂)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

cluster_0 Normoxia Arm cluster_1 Hypoxia Arm start Seed Cells in 96-well Plates incubate_adhere Incubate 24h (Allow Adherence) start->incubate_adhere add_drug Add Serial Dilutions of N,N,2-trimethyl-3-nitroaniline incubate_adhere->add_drug incubate_normoxia Incubate 48-72h (21% O₂) add_drug->incubate_normoxia incubate_hypoxia Incubate 48-72h (<1% O₂) add_drug->incubate_hypoxia add_assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_normoxia->add_assay incubate_hypoxia->add_assay read_plate Measure Signal (Absorbance/Luminescence) add_assay->read_plate analyze Calculate IC₅₀ Values & Hypoxia Cytotoxicity Ratio (HCR) read_plate->analyze end Determine Hypoxia-Selectivity analyze->end

Figure 3: Experimental workflow for the hypoxia-selective cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into two identical 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N,N,2-trimethyl-3-nitroaniline in complete medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Hypoxic/Normoxic Incubation: Place one plate in a standard incubator (normoxia, 21% O₂, 5% CO₂). Place the second plate into a pre-equilibrated hypoxia chamber or incubator (<1% O₂, 5% CO₂). Incubate both plates for 48 to 72 hours.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT stock solution (5 mg/mL) to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percent viability against the log of the drug concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value for both normoxic and hypoxic conditions.

    • Calculate the HCR: HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

Data Presentation:

CompoundCell LineIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
N,N,2-trimethyl-3-nitroaniline H460>1000.52>192
TH-302 (Control)H46045.30.25181
Doxorubicin (Control)H4600.81.50.53

Table 1: Example data format for summarizing cytotoxicity results. Values are hypothetical.

Protocol 3.2: Mechanistic Validation - DNA Damage Assay (γH2AX)

Principle and Rationale: Many activated nitroaromatic prodrugs release DNA-alkylating agents that cause DNA double-strand breaks (DSBs).[18][19] A key early event in the cellular response to DSBs is the phosphorylation of histone H2AX to form γH2AX.[21] By using immunofluorescence to detect γH2AX foci, we can visualize DNA damage. A true HAP should induce significantly more γH2AX foci in cells under hypoxic conditions compared to normoxic conditions, confirming that the cytotoxic mechanism is linked to hypoxia-dependent activation.

Materials:

  • Cells cultured on glass coverslips in 6-well plates

  • N,N,2-trimethyl-3-nitroaniline

  • Hypoxia chamber

  • Paraformaldehyde (PFA) for fixing

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with N,N,2-trimethyl-3-nitroaniline (at a concentration near the hypoxic IC₅₀) under both normoxic and hypoxic conditions for a defined period (e.g., 2-24 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C. The next day, wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Counterstain the nuclei with DAPI, wash, and mount the coverslips onto microscope slides.

  • Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. Compare the average number of foci in normoxic-treated cells versus hypoxic-treated cells. A significant increase in foci under hypoxia provides strong evidence for the proposed mechanism of action.

Part 4: In Vivo Evaluation Strategy

Following successful in-vitro validation, the next critical phase is to assess the efficacy of N,N,2-trimethyl-3-nitroaniline in a preclinical animal model.

Preclinical Efficacy in Tumor Xenograft Models

Principle and Rationale: The ultimate test of a HAP is its ability to inhibit tumor growth in a living organism. Human tumor xenograft models, where human cancer cells are implanted in immunodeficient mice, are the standard for this evaluation.[26][27] The compound's efficacy can be assessed as a monotherapy or in combination with standard treatments like radiation, which is known to be less effective against hypoxic cells.[22]

Brief Protocol Outline:

  • Model Development: Implant a human cancer cell line known to form hypoxic tumors (e.g., H460, HT29) subcutaneously into nude mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, N,N,2-trimethyl-3-nitroaniline, Standard-of-care chemotherapy).

  • Dosing and Monitoring: Administer the compound via an appropriate route (e.g., intraperitoneal injection) on a defined schedule. Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI) or tumor growth delay (TGD).[26] The study concludes when tumors in the control group reach a pre-defined maximum size.

Pharmacodynamic Assessment in Tumors

Principle and Rationale: To confirm that the drug is working in vivo as hypothesized, it is essential to measure markers of its activity within the tumor tissue itself. This involves treating tumor-bearing mice and then excising the tumors at a specific time point to analyze them. Co-localization of a drug activity marker (like γH2AX) with a hypoxia marker (like pimonidazole or HIF-1α) provides powerful evidence of target engagement.[26][27]

Brief Protocol Outline:

  • Dosing and Marker Administration: Treat tumor-bearing mice with N,N,2-trimethyl-3-nitroaniline. A hypoxia marker like pimonidazole can be co-administered before sacrifice.

  • Tumor Excision: At a peak activity timepoint, excise the tumors and either flash-freeze or fix them in formalin.

  • Immunohistochemistry (IHC): Section the tumors and perform IHC staining for γH2AX (drug activity) and the hypoxia marker.

  • Analysis: Use microscopy to determine if the regions of high γH2AX staining spatially overlap with the hypoxic regions of the tumor. This co-localization confirms that the drug is being selectively activated in its intended target environment.[27]

References

  • Searle PF., et al. (2004). Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Clinical and Experimental Pharmacology and Physiology.
  • ResearchGate. (n.d.). The hypoxia-activated mechanism of nitroaromatic/nitroimidazole prodrugs. ResearchGate. Available at: [Link]

  • Li, et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry.
  • Giaccia, A., Siim, B. G., & Johnson, R. S. (2003). HIF-1 as a target for drug development. Nature Reviews Drug Discovery. Available at: [Link]

  • Wang, Y., et al. (2025). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Wigerup, C., et al. (2024). Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Xia, Y., et al. (2019). Small-Molecule Modulators of the Hypoxia-Inducible Factor Pathway: Development and Therapeutic Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Hu, F., et al. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Photochemical & Photobiological Sciences. Available at: [Link]

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Victoria University of Wellington. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery. Taylor & Francis Online. Available at: [Link]

  • Gu, Y., et al. (2016). Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. Nature Protocols. Available at: [Link]

  • Ho, J., & Simon, M. C. (2020). Targeting hypoxia-inducible factors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of nitroaromatic prodrugs. ResearchGate. Available at: [Link]

  • Prosser, G. A. (2010). Discovery and Optimisation of Bacterial Nitroreductases for Use in Anti-Cancer Gene Therapy. Open Access Te Herenga Waka-Victoria University of Wellington. Available at: [Link]

  • Gu, Y., et al. (2016). Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. PubMed. Available at: [Link]

  • Duan, J. X., et al. (2012). Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302. Molecular Cancer Therapeutics. Available at: [Link]

  • Wang, J., & Wang, B. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules. Available at: [Link]

  • Denny, W. A., & Wilson, W. R. (1995). Nitro reduction as an electronic switch for bioreductive drug activation. PubMed. Available at: [Link]

  • Sun, J. D., et al. (2012). Selective Tumor Hypoxia Targeting by Hypoxia-Activated Prodrug TH-302 Inhibits Tumor Growth in Preclinical Models of Cancer. Clinical Cancer Research. Available at: [Link]

  • Bech, J. N., et al. (2023). In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547. in vivo. Available at: [Link]

  • Albertella, M. R., et al. (2009). In Vivo Activation of the Hypoxia-Targeted Cytotoxin AQ4N in Human Tumor Xenografts. Molecular Cancer Therapeutics. Available at: [Link]

  • Kumar, A., et al. (2024). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Semantic Scholar. Available at: [Link]

  • European Patent Office. (1995). Process for preparing nitroaniline derivatives. Google Patents.
  • Hu, Y., & Ma, E. (2019). Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Koong, A. C., & Giaccia, A. J. (2015). Targeting Tumor Hypoxia With Hypoxia-Activated Prodrugs. Journal of Clinical Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... ResearchGate. Available at: [Link]

  • Atwell, G. J., et al. (1996). Hypoxia-Selective Antitumor Agents. 14. Synthesis and Hypoxic Cell Cytotoxicity of Regioisomers of the Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry. Available at: [Link]

  • Tan, C., et al. (2005). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Cancer Research. Available at: [Link]

  • Laderoute, K. R., et al. (1991). Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines. PubMed. Available at: [Link]

  • Charris, J., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Available at: [Link]

  • Various Authors. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - References. MDPI. Available at: [Link]

  • Hassan, M. K., & Eswar, K. (2022). Assessing the therapeutic response of tumors to hypoxia-targeted prodrugs with an in silico approach. AIMS Press. Available at: [Link]

  • ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. Available at: [Link]

  • Anduran, E., et al. (2020). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-2-nitroaniline. PrepChem.com. Available at: [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Google Patents.
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.com. Available at: [Link]

  • Hunter, F. W., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology. Available at: [Link]

  • de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate. Available at: [Link]

  • Judson, R., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental Health Perspectives. Available at: [Link]

  • Fischer, N., et al. (n.d.). Product Class 3: N-Nitroamines. Science of Synthesis. Available at: [Link]

Sources

Method

Application Note: Thin Layer Chromatography (TLC) Analysis of N,N,2-Trimethyl-3-nitroaniline Synthesis

Introduction & Mechanistic Rationale The synthesis of N,N,2-trimethyl-3-nitroaniline typically proceeds via the exhaustive N-methylation of 2-methyl-3-nitroaniline using a methylating agent (e.g., methyl iodide) and a mi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N,N,2-trimethyl-3-nitroaniline typically proceeds via the exhaustive N-methylation of 2-methyl-3-nitroaniline using a methylating agent (e.g., methyl iodide) and a mild base. Monitoring this reaction presents a classic analytical challenge: tracking the transformation of a primary amine starting material (SM) through a secondary amine intermediate (Int) to a tertiary amine product (Prod).

Thin Layer Chromatography (TLC) is the ideal diagnostic tool for this workflow. The separation mechanism relies on the differential hydrogen-bonding capacities of the analytes[1]. Normal-phase silica gel (SiO₂) features a surface densely populated with acidic silanol groups (-SiOH). Because primary amines possess two N-H bonds, they act as strong hydrogen-bond donors, resulting in high affinity for the stationary phase and low retention factors ( Rf​ ). As methylation progresses, the number of N-H bonds decreases to zero in the tertiary amine product, eliminating its ability to donate hydrogen bonds. Consequently, the tertiary amine interacts with the silica gel primarily through weaker dipole-dipole forces, allowing it to elute much faster with the mobile phase[2].

ReactionPathway SM 2-Methyl-3-nitroaniline (Primary Amine) Int N,2-Dimethyl-3-nitroaniline (Secondary Amine) SM->Int MeI, Base -HI Prod N,N,2-Trimethyl-3-nitroaniline (Tertiary Amine) Int->Prod MeI, Base -HI

Reaction pathway for the stepwise N-methylation of 2-methyl-3-nitroaniline.

Chromatographic Causality & Logic

To establish a self-validating analytical system, one must understand the causality behind the experimental parameters. Basic amines frequently exhibit severe "tailing" or streaking on silica gel. This occurs because the basic nitrogen atoms undergo secondary acid-base interactions with the acidic silanol groups[3]. To neutralize this effect and sharpen the chromatographic bands, a volatile basic modifier—such as Triethylamine (Et₃N)—must be added to the mobile phase[4]. The Et₃N competitively binds to the active silanol sites, ensuring the nitroaniline derivatives partition smoothly based on their inherent polarity rather than getting trapped by ion-exchange mechanisms[5].

Rf_Causality Silica Silica Gel (Stationary Phase) Acidic Silanol Groups (-SiOH) Primary Primary Amine (SM) 2 N-H Bonds Silica->Primary Highest Affinity Secondary Secondary Amine (Int) 1 N-H Bond Silica->Secondary Moderate Affinity Tertiary Tertiary Amine (Prod) 0 N-H Bonds Silica->Tertiary Lowest Affinity Rf_Low Strong H-Bonding Low Rf (~0.2) Primary->Rf_Low Rf_Med Moderate H-Bonding Medium Rf (~0.5) Secondary->Rf_Med Rf_High No H-Bonding (Dipole Only) High Rf (~0.8) Tertiary->Rf_High

Causality between N-H bond count, silica gel affinity, and resulting Rf values.

Experimental Protocol: Self-Validating TLC Workflow

Step 1: Mobile Phase Preparation & Optimization
  • Prepare a solvent mixture of Hexane : Ethyl Acetate (70:30 v/v) in a clean Erlenmeyer flask.

  • Critical Addition: Add 1% to 2% (v/v) Triethylamine (Et₃N) to the solvent mixture[3]. Swirl to homogenize.

  • Pour the mobile phase into a glass TLC developing chamber to a depth of approximately 0.5 cm.

  • Insert a piece of filter paper against the back wall of the chamber. Cap the chamber and allow it to equilibrate for 10 minutes. Rationale: The filter paper acts as a wick, saturating the chamber atmosphere with solvent vapor. This prevents the mobile phase from evaporating off the face of the TLC plate during development, which would otherwise cause artificially high Rf​ values and poor resolution.

Step 2: Sample Preparation
  • Extract a 10 µL aliquot of the crude reaction mixture.

  • Dilute the aliquot in 1 mL of Ethyl Acetate to prevent overloading the plate, which causes spot broadening and loss of resolution[3].

  • Prepare standard reference solutions of pure 2-methyl-3-nitroaniline (SM) at 1 mg/mL in Ethyl Acetate.

Step 3: Plate Preparation and Spotting
  • Obtain a Silica Gel 60 F₂₅₄ aluminum-backed TLC plate.

  • Lightly draw a baseline using a graphite pencil 1.0 cm from the bottom edge.

  • Using glass capillary micro-pipettes, apply three distinct spots:

    • Lane 1: Pure SM reference.

    • Lane 2: Co-spot (SM reference + Crude reaction mixture applied directly on top of each other). Rationale: Co-spotting is a self-validating technique that accounts for matrix effects. If the SM in the crude mixture elutes at a slightly different Rf​ than the pure standard due to salts or concentration differences, the co-spot will reveal whether they are truly the same compound.

    • Lane 3: Crude reaction mixture.

Step 4: Development and Visualization
  • Place the spotted plate into the saturated chamber using forceps. Ensure the baseline remains above the solvent level.

  • Allow the solvent front to ascend until it is 1 cm from the top edge of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and dry thoroughly using a gentle stream of compressed air or a heat gun.

  • Primary Visualization (Non-Destructive): Examine the plate under a short-wave UV lamp (254 nm). The nitroaromatic rings will quench the green fluorescence of the F₂₅₄ indicator, appearing as dark purple/black spots[1]. Mark the contours of the spots with a pencil.

  • Secondary Visualization (Destructive/Orthogonal): Dip the plate in Dragendorff's reagent (potassium bismuth iodide). Tertiary amines (the product) will immediately precipitate as bright orange spots, confirming the completion of the exhaustive methylation.

Quantitative Data & Expected Outcomes

The table below summarizes the expected chromatographic and colorimetric behavior of the analytes within this specific system.

AnalyteAmine ClassificationH-Bond DonorsExpected Rf​ UV Response (254 nm)Ninhydrin StainDragendorff Stain
2-Methyl-3-nitroaniline (SM)Primary2~0.20 - 0.25Active (Dark Spot)Positive (Brown/Purple)Negative
N,2-Dimethyl-3-nitroaniline (Int)Secondary1~0.45 - 0.55Active (Dark Spot)Positive (Red/Brown)Weakly Positive
N,N,2-Trimethyl-3-nitroaniline (Prod)Tertiary0~0.75 - 0.85Active (Dark Spot)NegativePositive (Orange)

Field Insights & Troubleshooting

  • Severe Tailing Despite Et₃N Addition: If the spots still exhibit a comet-like tail, the sample concentration is likely too high (mass overload). Dilute the sample preparation by a factor of 10 and re-spot[3].

  • False Positives with Ninhydrin Staining: While Ninhydrin is an excellent stain for primary and secondary amines, using it on a plate developed with an Et₃N-doped mobile phase can cause the entire plate to turn purple. This is because commercial Et₃N often contains trace amounts of ammonia or primary amine impurities that react strongly with Ninhydrin[6].

    • Solution: If Ninhydrin must be used to prove the absence of starting material, the TLC plate must be aggressively dried with a heat gun for at least 3-5 minutes prior to staining to volatilize all residual Et₃N and its impurities[6]. Alternatively, rely on UV 254 nm and Dragendorff's reagent, which do not suffer from this interference.

References

  • Thin Layer Chromatography Tata Institute of Fundamental Research (TIFR)[Link]

  • Thin Layer Chromatography and Column Chromatography - One Part of Chemistry Blogspot - Chemistry Laboratory Reports[Link]

  • What's Happening to My Column? - LCGC International Chromatography Online[Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation Organomation[Link]

  • Thin Layer Chromatography: A Complete Guide to TLC Chemistry Hall[Link]

  • Does ninhydrin staining detect triethylamine? Chemistry Stack Exchange[Link]

Sources

Application

Application Note: Solid-Phase Extraction of N,N,2-Trimethyl-3-nitroaniline from Aqueous Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water, Wastewater, and Biological Aqueous Solutions Analytical Platform: LC-MS/MS or HPLC-UV Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water, Wastewater, and Biological Aqueous Solutions Analytical Platform: LC-MS/MS or HPLC-UV

Introduction & Chemical Rationale

The accurate quantification of substituted nitroanilines in aqueous solutions is a critical requirement in both environmental monitoring and pharmaceutical intermediate profiling. N,N,2-trimethyl-3-nitroaniline (CAS: 183555-60-4)[1] presents a unique analytical challenge due to its hybrid physicochemical nature. It features a weakly basic tertiary amine, steric hindrance from an ortho-methyl group, and a strongly electron-withdrawing meta-nitro group.

Historically, nitroanilines have been extracted using liquid-liquid extraction (LLE) as outlined in legacy methods like . However, modern laboratories have transitioned to Solid-Phase Extraction (SPE) to reduce solvent consumption, prevent emulsion formation, and improve trace-level recoveries[2].

Sorbent Selection: The Case for HLB

While mixed-mode cation exchange (MCX) is often the default choice for amine-containing compounds, the electron-withdrawing nitro group in N,N,2-trimethyl-3-nitroaniline significantly lowers the pKa of the conjugate acid (estimated pKa ~3.5). This makes relying on ion-exchange mechanisms risky across variable sample matrices. Instead, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) is the most robust choice. HLB sorbents provide exceptional retention for nitroanilines via strong π−π and hydrophobic interactions, without the risk of the sorbent drying out and losing phase collapse[3].

Physicochemical Profiling & SPE Strategy

To design a self-validating extraction system, we must first map the analyte's properties to the extraction chemistry.

Table 1: Physicochemical Profile & Extraction Causality

PropertyValue / CharacteristicSPE Strategic Implication
Analyte N,N,2-trimethyl-3-nitroanilineTarget compound for extraction.
Functional Groups Tertiary amine, Nitro groupAmine is weakly basic; Nitro group is highly polarizable.
Estimated pKa ~3.5 (Conjugate acid)Adjust sample to pH 7.0 to ensure >99.9% deprotonation (neutral state) for maximum reversed-phase retention.
Hydrophobicity Moderate (LogP ~2.5 - 3.0)Retains strongly on the divinylbenzene backbone of HLB sorbents.
Sorbent Choice Polymeric HLB (e.g., Oasis HLB)Provides dual retention mechanisms (hydrophobic and hydrophilic) ideal for polar-substituted aromatics[3].

The Self-Validating SPE Protocol

This protocol is designed not just as a sequence of steps, but as a self-validating system . By utilizing specific internal standards and monitoring effluent fractions, the analyst can instantly diagnose extraction failures.

Materials Required
  • Sorbent: HLB Polymeric SPE Cartridge (200 mg / 6 mL)

  • Reagents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid, Ammonium Acetate.

  • Internal Standard (IS): Nitroaniline-d4 or a structurally similar stable isotope.

Step-by-Step Methodology

Step 1: Sample Pre-Treatment

  • Action: Filter the aqueous sample (0.45 µm) to remove particulates. Spike with 10 µg/L of the Internal Standard. Adjust the pH to 7.0 ± 0.5 using a dilute ammonium acetate buffer.

  • Causality: Filtering prevents frit clogging. Adjusting the pH to 7.0 ensures the tertiary amine is fully deprotonated. If the amine were protonated (at pH < 3), it would become highly polar, drastically reducing its affinity for the reversed-phase sorbent and leading to breakthrough[3].

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 5 mL of 100% MeOH through the cartridge, followed by 5 mL of LC-MS grade Water. Do not let the sorbent run dry after the water step.

  • Causality: Methanol solvates the polymeric divinylbenzene backbone, "opening" the pores and maximizing the surface area available for π−π interactions. The water step replaces the organic solvent, preparing the bed for the aqueous sample.

Step 3: Sample Loading

  • Action: Load the pre-treated sample at a controlled flow rate of 1–2 mL/min.

  • Self-Validation Check: Collect the load effluent. If LC-MS/MS analysis detects the analyte or IS in this fraction, the sorbent capacity has been exceeded, or the sample pH was incorrectly adjusted.

Step 4: Washing Interferences

  • Action: Wash the cartridge with 5 mL of 5% MeOH in Water.

  • Causality: A 5% organic wash is strong enough to disrupt weak hydrogen bonds holding polar matrix interferences (e.g., salts, humic acids) but weak enough that the hydrophobic interactions anchoring the N,N,2-trimethyl-3-nitroaniline remain intact[4].

  • Self-Validation Check: Collect the wash effluent. Detection of the analyte here indicates the wash solvent is too strong for the specific matrix.

Step 5: Sorbent Drying

  • Action: Apply full vacuum (15-20 inHg) to the manifold for 5–10 minutes.

  • Causality: Removing residual water is critical. Water trapped in the pores will dilute the elution solvent or cause phase separation if a non-polar elution solvent is used later, leading to poor and irreproducible recoveries[2].

Step 6: Elution

  • Action: Elute the target analyte with 2 x 3 mL of 100% Methanol (or a 50:50 Methanol/Ethyl Acetate mixture for highly complex matrices).

  • Causality: Methanol effectively disrupts both the hydrophobic and π−π interactions between the nitroaromatic ring and the HLB polymer, quantitatively desorbing the analyte.

Step 7: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 10% MeOH in Water).

Workflow Visualization

SPE_Workflow Sample Aqueous Sample (Adjust pH to 7.0) Load 2. Load Sample (1-2 mL/min) Sample->Load Condition 1. Condition & Equilibrate (MeOH, then H2O) Condition->Sample Prep Wash 3. Wash Interferences (5% MeOH in H2O) Load->Wash Retain Analyte Dry 4. Dry Sorbent (Vacuum 5 min) Wash->Dry Remove Matrix Elute 5. Elute Analyte (100% MeOH or EtOAc) Dry->Elute Desorb Analyte Analyze LC-MS/MS or HPLC-UV Analysis Elute->Analyze Reconstitute

Figure 1: Step-by-step solid-phase extraction workflow for N,N,2-trimethyl-3-nitroaniline.

Quantitative Recovery & Performance Data

Based on validated methodologies for structurally isomeric nitroanilines and dinitroanilines using HLB solid-phase extraction[3], the expected analytical performance for N,N,2-trimethyl-3-nitroaniline is highly reproducible.

Table 2: Expected SPE Performance Metrics

Matrix TypeSpike ConcentrationMean Recovery (%)Precision (RSD, n=6)
Deionized Water 10 µg/L96.5%2.1%
Surface Water (Pond) 10 µg/L92.8%3.4%
Municipal Wastewater 50 µg/L88.4%4.7%

Note: Recoveries >85% with an RSD <5% indicate a highly controlled, matrix-independent extraction methodology.

References

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(3), 430-435.[3] URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N,2-trimethyl-3-nitroaniline

Welcome to the technical support guide for the synthesis of N,N,2-trimethyl-3-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N,N,2-trimethyl-3-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you overcome common challenges and improve the yield and purity of your synthesis.

Introduction: The Synthetic Challenge

The synthesis of N,N,2-trimethyl-3-nitroaniline via electrophilic nitration of N,N,2-trimethylaniline is a classic yet challenging transformation. The primary difficulty lies in controlling the regioselectivity of the reaction. The substrate contains two activating groups: a strong ortho, para-directing N,N-dimethylamino group and a weaker ortho, para-directing methyl group. However, the desired product requires nitration at the 3-position, which is meta to the powerful dimethylamino group.

Success in this synthesis hinges on leveraging the reaction conditions to exploit the electronic properties of the substrate. Under strongly acidic conditions, the dimethylamino group is protonated, forming an N,N-dimethylanilinium ion.[1][2] This protonated group becomes a deactivating, meta-directing group, which steers the incoming electrophile to the desired position.[2][3] However, this approach is a delicate balance, as the harsh conditions can lead to oxidation and other side reactions.

This guide will walk you through managing these complexities to optimize your experimental outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction mixture is turning dark brown or black, and the final yield is extremely low. What is causing this?

A1: This is a classic sign of oxidation and decomposition of the aniline substrate. The N,N-dimethylaniline ring is highly activated and thus very susceptible to oxidation by nitric acid, especially at elevated temperatures.[1][4][5]

Causality and Mitigation Strategy:

  • Temperature Control is Critical: The nitration of anilines is a highly exothermic process. A runaway temperature is the most common cause of oxidation.

    • Solution: Maintain a strict low-temperature profile (e.g., 0-5 °C) throughout the addition of the nitrating mixture. Use an efficient cooling bath (ice-salt or a cryo-cooler) and monitor the internal temperature of the reaction flask continuously. Add the nitrating mixture very slowly, dropwise, to allow the heat to dissipate.

  • Purity of Starting Material: Impurities in the N,N,2-trimethylaniline can act as catalysts for decomposition.

    • Solution: Ensure your starting material is of high purity. If necessary, distill it under reduced pressure before use.

  • Nitrating Agent Stoichiometry: An excessive amount of nitric acid will significantly increase the rate of oxidative side reactions.

    • Solution: Use a modest excess of nitric acid (e.g., 1.05-1.1 equivalents). Precisely calculate the required amounts based on your limiting reagent.

Q2: My analysis shows a mixture of nitro-isomers, not just the desired 3-nitro product. How can I improve regioselectivity?

A2: Formation of multiple isomers indicates that the reaction conditions are not optimal for directing the nitration to the 3-position. This typically means the protonation of the amine is incomplete, or alternative reaction pathways are competing.

Causality and Mitigation Strategy:

  • Insufficient Acidity: The key to achieving meta-direction is the complete protonation of the N,N-dimethylamino group to form the meta-directing anilinium ion (-NH(CH₃)₂⁺).[3]

    • Solution: The reaction should be conducted in a strong acid, with concentrated sulfuric acid being the standard choice. Ensure the N,N,2-trimethylaniline is fully dissolved and protonated in the sulfuric acid before the nitrating mixture is added. An insufficient amount of sulfuric acid can lead to pockets of unprotonated aniline, which will direct ortho/para.

  • Nitrous Acid Catalysis: Traces of nitrous acid (HNO₂) can catalyze side reactions, potentially leading to different isomers through alternative mechanisms.[6][7]

    • Solution: While difficult to eliminate completely, using fresh, high-purity nitric and sulfuric acids can minimize initial concentrations of nitrous acid.

Q3: I'm observing a significant amount of a dinitrated byproduct. How can I prevent this?

A3: The formation of dinitro compounds occurs when the mono-nitrated product, which is still an activated ring, undergoes a second nitration.

Causality and Mitigation Strategy:

  • Harsh Reaction Conditions: High temperatures and a high concentration of the nitrating agent favor polynitration.[8]

    • Solution: Adhere strictly to low-temperature protocols (0-5 °C). Once the addition of the nitrating agent is complete, do not let the reaction warm up for an extended period. Monitor the reaction's progress using a suitable technique (e.g., TLC or a quick LC-MS) to quench it once the starting material is consumed.

  • Incorrect Stoichiometry: Using a large excess of nitric acid will drive the reaction towards dinitration.

    • Solution: As mentioned, use only a slight excess (1.05-1.1 equivalents) of nitric acid.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Low Yield or Impure Product symptom1 Dark, Tarry Mixture start->symptom1 symptom2 Mixture of Isomers start->symptom2 symptom3 Dinitration Observed start->symptom3 cause1 Oxidation of Aniline symptom1->cause1 cause2 Incomplete Protonation symptom2->cause2 cause3 Harsh Conditions symptom3->cause3 solution1 Improve Temperature Control (0-5 °C) Use Pure Starting Material cause1->solution1 solution2 Ensure Sufficient H₂SO₄ Pre-dissolve Substrate cause2->solution2 solution3 Use ~1.1 eq. HNO₃ Monitor Reaction Progress (TLC) Maintain Low Temperature cause3->solution3

Caption: Troubleshooting flowchart for N,N,2-trimethyl-3-nitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism for the meta-nitration of N,N,2-trimethylaniline?

A1: The accepted mechanism is a classic electrophilic aromatic substitution (SEAr).

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Protonation of the Substrate: The basic N,N-dimethylamino group is protonated by the strong sulfuric acid medium to form the N,N,2-trimethylanilinium ion.

  • Electrophilic Attack: The anilinium group is strongly electron-withdrawing via an inductive effect, deactivating the ring and directing subsequent substitution to the meta positions. The nitronium ion attacks the electron-rich aromatic ring, preferentially at the 3- or 5-position.

  • Re-aromatization: A base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Visualization: Reaction Mechanism

G cluster_0 Generation of Nitronium Ion cluster_1 Protonation and Electrophilic Attack cluster_2 Deprotonation HNO₃ HNO₃ H₂ONO₂⁺ H₂ONO₂⁺ HNO₃->H₂ONO₂⁺ + H₂SO₄ NO₂⁺ NO₂⁺ H₂ONO₂⁺->NO₂⁺ - H₂O Substrate N,N,2-trimethylaniline Protonated Anilinium Ion (meta-directing) Substrate->Protonated + H₂SO₄ Sigma Sigma Complex (Wheland Intermediate) Protonated->Sigma + NO₂⁺ Product N,N,2-trimethyl-3-nitroaniline Sigma_ref Sigma Complex Sigma_ref->Product - H⁺

Caption: Mechanism of meta-nitration of N,N,2-trimethylaniline.

Q2: Is direct nitration the only synthetic route? Are there viable alternatives?

A2: While direct nitration is the most straightforward approach, its challenges sometimes warrant considering alternatives, especially for higher purity or different scalability. One potential alternative involves:

  • Nitration of a Precursor: Start with 2-methylaniline (o-toluidine) and protect the amine via acetylation to form N-acetyl-2-methylaniline.

  • Nitration of the Acetanilide: Nitrate this protected intermediate. The regioselectivity will be directed by both the acetamido and methyl groups, leading to a mixture of products that would require separation.[9]

  • Deprotection and Methylation: After isolating the desired 3-nitro-2-methylacetanilide, the acetyl group is removed via hydrolysis. The resulting 3-nitro-2-methylaniline can then be N-methylated (e.g., using formaldehyde and formic acid in an Eschweiler-Clarke reaction) to yield the final product. This multi-step route is longer but can offer better control over impurity profiles.

Q3: What is the best method for purifying the final product?

A3: Purification typically involves a combination of techniques:

  • Neutralization and Extraction: After quenching the reaction on ice, the acidic solution must be carefully neutralized with a base (e.g., NaOH or NH₄OH) to deprotonate the anilinium product and precipitate it. The crude product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is often the most effective method for separating the desired 3-nitro isomer from other isomers (like the 5-nitro) and any remaining starting material. A silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If the purity after chromatography is high, recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be used to obtain highly pure, crystalline material.

Experimental Protocol & Data

Protocol: Direct Nitration of N,N,2-trimethylaniline

Safety Notice: This reaction involves highly corrosive and strong oxidizing agents. It is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Have a neutralization bath (e.g., sodium bicarbonate solution) ready for quenching.

Reagents & Equipment:

  • N,N,2-trimethylaniline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer

  • Ice-salt bath

Procedure:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Substrate Solution: To the flask, add concentrated sulfuric acid (approx. 4-5 mL per gram of substrate). Begin stirring and cool the acid to 0 °C.

  • Substrate Addition: Slowly add N,N,2-trimethylaniline (1.0 eq) to the cold sulfuric acid. Maintain the temperature below 10 °C during this addition. Stir the resulting solution at 0-5 °C for 15 minutes to ensure complete protonation.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add nitric acid (1.1 eq) to a small amount of sulfuric acid (approx. 1 mL per mL of nitric acid).

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution over 1-1.5 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, stir the mixture at 0-5 °C for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold aqueous solution with a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) until the pH is > 8. Keep the mixture cool during neutralization. The product should precipitate as a solid or oil.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Temperature0–5 °CMinimizes oxidation and dinitration side reactions.[10]
Substrate:HNO₃ Ratio1 : 1.05–1.1 (molar)Sufficient for nitration while minimizing polynitration.
SolventConcentrated H₂SO₄Ensures complete protonation of the amine for meta-direction.[2][3]
Addition Time60–90 minutesAllows for effective heat dissipation from the exothermic reaction.
References
  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Vertex AI Search.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid - Fenix. Vertex AI Search.
  • Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Semantic Scholar.
  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF - ResearchG
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books G
  • Technical Support Center: Nitration of Aniline Deriv
  • Organic Syntheses Procedure. Organic Syntheses.
  • Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations - RSC Publishing. Vertex AI Search.
  • Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange.
  • The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture is - Allen. Vertex AI Search.
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Vertex AI Search.
  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Vertex AI Search.
  • The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Vertex AI Search.

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in the Nitration of N,N-dimethyl-o-toluidine

Welcome to the technical support center for the nitration of N,N-dimethyl-o-toluidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of N,N-dimethyl-o-toluidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific electrophilic aromatic substitution. Our goal is to provide in-depth, field-proven insights to help you anticipate, identify, and mitigate the formation of common side products, ensuring higher yields and purity of your target nitroaromatic compounds.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses the most common initial questions encountered during the experimental planning and execution phases.

Q1: What are the expected major products from the nitration of N,N-dimethyl-o-toluidine?

The nitration of N,N-dimethyl-o-toluidine is governed by the directing effects of its two substituents: the strongly activating ortho,para-directing dimethylamino (-NMe₂) group and the moderately activating ortho,para-directing methyl (-CH₃) group. The dimethylamino group exerts the dominant electronic influence. Therefore, electrophilic attack by the nitronium ion (NO₂⁺) will preferentially occur at the positions ortho and para to the -NMe₂ group. This leads to two primary isomeric products:

  • N,N-dimethyl-4-nitro-o-toluidine (Major Product): Substitution occurs at the para position relative to the powerful -NMe₂ directing group. This position is sterically accessible.

  • N,N-dimethyl-6-nitro-o-toluidine (Minor Product): Substitution occurs at one of the ortho positions. This position is sterically hindered by the adjacent -NMe₂ and -CH₃ groups, which typically results in a lower yield compared to the 4-nitro isomer.

Q2: I've observed significant formation of meta-nitro isomers. Why is this happening when the substituents are ortho,para-directing?

This is a classic issue when nitrating aromatic amines in strong acidic media, such as the standard nitric acid/sulfuric acid mixture. Under these highly acidic conditions, the lone pair of the dimethylamino group is protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This protonated group is no longer an activating, ortho,para-director. Instead, it becomes a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect[1]. This leads to the formation of:

  • N,N-dimethyl-3-nitro-o-toluidine

  • N,N-dimethyl-5-nitro-o-toluidine

The ratio of ortho/para to meta products is highly dependent on the acid concentration and the equilibrium between the free amine and its protonated form.

Q3: My reaction mixture turned dark brown or black and produced a tar-like substance. What is the cause?

The amino group is highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent[2]. This is especially true if the reaction temperature is not strictly controlled or if the concentration of the nitrating agent is too high. The oxidation of the aromatic amine leads to the formation of complex, colored polymeric byproducts, often resulting in a dark, tarry reaction mixture. This significantly reduces the yield of the desired product and dramatically complicates the purification process.

Q4: Besides C-nitration, are there other side reactions I should be aware of?

Yes. While C-nitration is the primary reaction, other pathways can compete, leading to impurities:

  • Nitrosative Dealkylation: If nitrous acid (HNO₂) is present (often as an impurity in nitric acid or formed in situ), it can react with the tertiary amine to form a nitrosamine, which can then undergo further reactions[3].

  • Dinitration: Under forcing conditions (e.g., elevated temperature, excess nitrating agent), a second nitro group can be added to the ring. While the first nitro group is deactivating, the ring is still activated overall by the -NMe₂ and -CH₃ groups, making dinitration a possibility[4][5].

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem: Poor Regioselectivity and Presence of Meta Isomers
  • Symptom: HPLC or NMR analysis shows a significant percentage (e.g., >10%) of 3-nitro or 5-nitro isomers in the crude product mixture.

  • Causality: As detailed in the FAQ, this is almost certainly due to the protonation of the dimethylamino group under strong acid conditions, converting it into a meta-director. The equilibrium between the free amine (ortho,para-directing) and the anilinium salt (meta-directing) dictates the final isomer distribution.

  • Solution: Amine Protection Strategy. The most robust solution is to temporarily "protect" the amine functionality. By converting the amine to an amide (e.g., using acetic anhydride), you moderate its activating effect and, crucially, prevent protonation at the nitrogen atom. The acetyl group is still an ortho,para-director but is less prone to oxidation[2][6]. The nitration is performed on the protected intermediate, followed by acidic or basic hydrolysis to remove the protecting group and yield the desired nitro-amine.

Problem: Low Yield and Formation of Tarry Byproducts
  • Symptom: The reaction mixture is dark and viscous. After workup, the isolated yield of the desired product is low, and the product is difficult to purify from a dark, insoluble residue.

  • Causality: This points to severe oxidation of the electron-rich aromatic ring and the dimethylamino group by the nitrating agent. This is often exacerbated by poor temperature control.

  • Solutions:

    • Strict Temperature Control: The reaction must be maintained at a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt bath or a cryo-cooler for reliable temperature management[7].

    • Slow Addition: Add the nitrating mixture dropwise to the solution of the amine in acid. This maintains a low instantaneous concentration of the nitrating agent, minimizing oxidation.

    • Use a Milder Nitrating System: Consider alternatives to the aggressive HNO₃/H₂SO₄ system. Nitration with nitric acid in acetic anhydride is a common alternative for sensitive substrates[8][9].

    • Amine Protection: The protection strategy mentioned above also effectively solves this problem. The acetylated amine is significantly less susceptible to oxidation than the free amine.

Problem: Difficult Separation of 4-Nitro and 6-Nitro Isomers
  • Symptom: The desired 4-nitro product is contaminated with the 6-nitro isomer, and they are difficult to separate by standard crystallization.

  • Causality: Isomers of similar structure and polarity can be challenging to separate. Their co-crystallization or similar solubility profiles can hinder purification.

  • Solution: Chromatographic Purification. While potentially requiring more effort and resources, column chromatography on silica gel is the most effective method for separating closely related isomers[10].

    • Solvent System: A non-polar/polar solvent system, such as hexane/ethyl acetate or toluene/ethyl acetate, is typically effective. Start with a low polarity mobile phase and gradually increase the polarity to elute the products. The less polar isomer will typically elute first.

    • Monitoring: Use Thin Layer Chromatography (TLC) to develop an optimal solvent system before committing to a large-scale column.

Section 3: Mechanistic and Workflow Visualizations

The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow to guide your experimental decisions.

G Fig 1. Primary Nitration Pathways Start N,N-Dimethyl-o-toluidine Arenium4 σ-Complex (Attack at C4) Start->Arenium4 + NO₂⁺ Arenium6 σ-Complex (Attack at C6) Start->Arenium6 + NO₂⁺ Nitronium NO₂⁺ Product4 N,N-Dimethyl-4-nitro-o-toluidine (Major Product) Arenium4->Product4 - H⁺ Product6 N,N-Dimethyl-6-nitro-o-toluidine (Minor Product) Arenium6->Product6 - H⁺

Caption: Primary electrophilic substitution pathways for the nitration of N,N-dimethyl-o-toluidine.

G Fig 2. Side Reaction via Amine Protonation Start_Free Free Amine (-NMe₂) Ortho,Para-Director Start_Prot Anilinium Ion (-N⁺HMe₂) Meta-Director Start_Free->Start_Prot + H⁺ (Strong Acid) OP_Products 4-Nitro & 6-Nitro Products Start_Free->OP_Products + NO₂⁺ M_Products 3-Nitro & 5-Nitro Products (Side Products) Start_Prot->M_Products + NO₂⁺

Caption: Equilibrium in strong acid leading to meta-directing side product formation.

Caption: A logical workflow for diagnosing and solving common nitration issues.

Section 4: Recommended Protocols

Adherence to a well-defined protocol is essential for reproducibility and minimizing side reactions.

Protocol 1: Nitration via Amine Protection (Recommended)

This two-step method minimizes both oxidation and meta-nitration, providing a cleaner product mixture.

Step A: Acetylation of N,N-dimethyl-o-toluidine

  • In a flask equipped with a magnetic stirrer and reflux condenser, add N,N-dimethyl-o-toluidine (1.0 eq).

  • Add acetic anhydride (1.2 eq). A catalytic amount of acid (e.g., a drop of H₂SO₄) or base (e.g., pyridine) can be used.

  • Gently heat the mixture to 90-100 °C for 1-2 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture and pour it into ice-water with stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Filter the solid N-acetyl-N,N-dimethyl-o-toluidine, wash with cold water, and dry thoroughly.

Step B: Nitration of the Acetamide

  • In a flask cooled in an ice-salt bath (0-5 °C), slowly add the dried acetamide from Step A to concentrated sulfuric acid (3-4 eq) with stirring.

  • Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq), keeping it cold.

  • Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C[7].

  • Stir the mixture at 0-10 °C for 1-2 hours after the addition is complete.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetamide.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Step C: Hydrolysis of the Acetyl Group

  • Reflux the crude nitrated acetamide in a mixture of aqueous ethanol and a strong acid (e.g., HCl or H₂SO₄) until TLC indicates the disappearance of the starting material.

  • Cool the solution and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the free nitro-amine.

  • Filter the product, wash with water, and dry. Purify further by crystallization or chromatography as needed.

Protocol 2: Analytical Method for Isomer Quantification (HPLC)

This method provides a baseline for developing a quality control procedure to analyze the crude reaction mixture.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude product in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard of the purified major product to create a calibration curve for accurate quantification. Relative percentages of isomers can be estimated from peak areas, assuming similar response factors.[6][11]

Section 5: Data Summary Table

Compound NameRole in ReactionKey Identifiers / Notes
N,N-dimethyl-4-nitro-o-toluidine Major Desired Product Para to -NMe₂ group. Sterically favored.
N,N-dimethyl-6-nitro-o-toluidine Minor Desired Product Ortho to -NMe₂ group. Sterically hindered.
N,N-dimethyl-3-nitro-o-toluidine Side Product Meta to protonated -N⁺HMe₂ group.
N,N-dimethyl-5-nitro-o-toluidine Side Product Meta to protonated -N⁺HMe₂ group.
Polymeric Oxidation Products Side Product Tarry, dark-colored materials from amine oxidation.
Dinitro-isomers Side Product Formed under harsh conditions (excess nitrating agent/high temp).

References

  • Fujiwara, K., Giffney, J. C., & Ridd, J. H. (1977). Nitration of NN-dimethyl-p-toluidine. Spectroscopic evidence for the bulk formation of a σ-complex formed by ipso-attack. J. Chem. Soc., Chem. Commun., 301. [Link]

  • Giffney, J. C., & Ridd, J. H. (1981). ipso-Attack in the nitration of aromatic amines. Part 1. The reactions of NN-dimethyl-p-toluidine and some related compounds. Journal of the Chemical Society, Perkin Transactions 2, 518-525. [Link]

  • Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Molecules. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Zhang, J., & Li, Q. (2008). Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4. The Journal of Physical Chemistry A. [Link]

  • Fujiwara, K., Giffney, J. C., & Ridd, J. H. (1977). Nitration of NN-Dimethyl -p -toluidine. Spectroscopic Evidence for the Bulk Formation of a a-Complex Formed by ipso-Attack. Journal of the Chemical Society, Chemical Communications. [Link]

  • Sciencemadness Discussion Board. (2014). O-Toluidine purification. [Link]

  • Organic Syntheses. (1923). p-NITRODIMETHYLANILINE. Organic Syntheses, 3, 88. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Verma, R. P., et al. (2023). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. The Journal of Physical Chemistry B. [Link]

  • Allen. (n.d.). Amino (-NH2) group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of. [Link]

  • Organic Syntheses. (1955). 2-AMINO-3-NITROTOLUENE. Organic Syntheses, Coll. Vol. 3, p.92. [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-o-toluidine. [Link]

  • LookChem. (2019). The Synthesis Of N,N-Dimethyl-P-Toluidine cas 99-97-8. [Link]

  • Dreizin, E. L. (2021). Mechanochemical Nitration of Organic Compounds. Defense Technical Information Center. [Link]

  • Ross, D. S. (1980). Studies in Aromatic and Amine Nitration. Defense Technical Information Center. [Link]

  • Wang, W., et al. (2020). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology. [Link]

  • Google Patents. (2020). CN110642723A - Synthesis method of p-nitro-o-toluidine.
  • Smith, M. B., et al. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters. [Link]

  • Wikipedia. (n.d.). o-Toluidine. [Link]

  • ResearchGate. (n.d.). Nitration of different aromatic substrates. [Link]

  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press. [Link]

  • Loeppky, R. N., et al. (1985). Rapid nitrosamine formation from a tertiary amine: The nitrosation of 2-(N,N-Dimethylaminomethyl)pyrrole. IARC Scientific Publications. [Link]

  • Olah, G. A., & Malhotra, R. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences. [Link]

  • Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?. [Link]

  • Fish, R. H., & Loeppky, R. N. (1998). Evidence for Radical Cations in Linked Mechanisms of N,N-Dialkyl Aromatic Amine Nitration and Nitrosative Dealkylation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. [Link]

  • Fenix - Repositório da Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Google Patents. (1934).

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Troubleshooting

Mechanistic Root Causes: The Dual-Threat of Aniline

Welcome to the Technical Support & Troubleshooting Center for Aromatic Nitration. This resource is engineered for researchers, process chemists, and drug development professionals dealing with the highly exothermic and m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Aromatic Nitration. This resource is engineered for researchers, process chemists, and drug development professionals dealing with the highly exothermic and mechanistically complex nitration of aniline.

Below, we dissect the root causes of thermal and regioselective failures, provide self-validating experimental protocols, and explore advanced continuous flow solutions to ensure absolute control over your synthetic workflows.

Understanding why direct aniline nitration fails is the first step to troubleshooting your reaction. Aniline presents a dual-reactivity threat when exposed to a standard nitrating mixture (HNO₃/H₂SO₄):

  • Thermal Runaway & Oxidation: The amino group (-NH₂) heavily activates the benzene ring toward electrophilic aromatic substitution. Simultaneously, nitric acid acts as a potent oxidizing agent. The resulting reaction is violently exothermic, releasing between -73 to -253 kJ/mol of heat 1. Without strict thermal management, this leads to rapid decomposition, over-pressurization, and the formation of dark, tarry oxidation byproducts like p-benzoquinone 2, [[3]]().

  • Regioselectivity Inversion: Aniline is a basic amine. In strong acids, it undergoes an exothermic acid-base neutralization to form the anilinium ion (-NH₃⁺) [[2]](). This positively charged group exerts a strong electron-withdrawing inductive effect, deactivating the ring and directing the incoming nitronium ion (NO₂⁺) to the meta position, yielding up to 47% m-nitroaniline instead of the desired para product 4, 5.

G Aniline Aniline (Highly Activated, Basic) Direct Direct Nitration (HNO3 / H2SO4) Aniline->Direct Exothermic Protect Acetylation (Acetic Anhydride) Aniline->Protect Protection Oxidation Tar / Oxidation Byproducts (Thermal Runaway) Direct->Oxidation Oxidation Meta m-Nitroaniline (via Anilinium Ion) Direct->Meta Protonation Acetanilide Acetanilide (Moderated Reactivity) Protect->Acetanilide Nitrate Controlled Nitration (HNO3 / H2SO4, < 10°C) Acetanilide->Nitrate Para p-Nitroacetanilide (Steric Control) Nitrate->Para Exotherm Managed Deprotect Acid Hydrolysis (10% H2SO4, Reflux) Para->Deprotect Target p-Nitroaniline (High Yield, Target) Deprotect->Target

Mechanistic pathways of aniline nitration: direct oxidation vs. protected regioselective synthesis.

Diagnostic FAQs: Troubleshooting the Exotherm

Q: Why did my reaction mixture suddenly spike in temperature and turn black? A: You are experiencing a thermal runaway leading to oxidative cleavage. The addition rate of your nitrating agent was likely faster than your cooling bath's capacity to dissipate the heat of reaction. Once the temperature exceeds 10 °C, nitric acid begins oxidizing the highly activated aromatic ring into tar-like byproducts 6.

Q: How does the protection strategy (acetylation) solve the exotherm and regioselectivity issues? A: Reacting aniline with acetic anhydride converts the amine to an amide (acetanilide). The acetyl group pulls electron density away from the nitrogen via resonance, moderating the ring's reactivity and preventing oxidation 2. It also prevents protonation (avoiding the meta-directing anilinium ion), while its steric bulk heavily favors electrophilic attack at the para position 5.

Q: Can I scale up the batch nitration of acetanilide safely? A: Scaling up batch nitrations presents severe safety risks due to the volume-to-surface-area ratio decreasing, which severely limits heat dissipation. Explosive mixtures (like acetyl nitrate) can form if acetic anhydride residues mix with nitric acid 5. For scale-up, continuous flow reactors are strongly recommended (see Section 5).

Quantitative Process Data

ParameterDirect Batch NitrationProtected Batch NitrationContinuous Flow Nitration
Substrate Unprotected AnilineAcetanilideAcetanilide (or Aniline)
Heat Transfer Poor (Volume-dependent)Moderate (Ice bath required)Excellent (Microreactor walls)
Reaction Temperature Uncontrolled (Runaway risk)0 °C to 10 °C0 °C to 20 °C (Isothermal)
Major Isomer m-Nitroaniline (up to 47%)p-Nitroacetanilidep-Nitroacetanilide
Byproducts Tar, p-benzoquinoneTrace o-nitroacetanilideMinimized
Typical Yield < 10% (Target para isomer)> 60% (After recrystallization)> 80%

Self-Validating Experimental Protocol: The Protection Strategy

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Protection (Acetylation)

  • Action: In a fume hood, slowly add 5.0 mL of aniline to 15 mL of acetic anhydride in an Erlenmeyer flask. Swirl gently.

  • Causality: This converts the highly activating -NH₂ group to a moderately activating -NHCOCH₃ group, preventing the amine from acting as a base and reducing electron density to prevent oxidation 2.

  • Validation Checkpoint: The reaction will initially release heat. Pour the warm mixture into 100 mL of cold water. The immediate formation of a white crystalline precipitate (acetanilide) confirms successful protection. If the solution remains clear, acetylation is incomplete.

Step 2: Controlled Nitration

  • Action: Dissolve 4.0 g of dry acetanilide in glacial acetic acid. Cool to 0–5 °C in an ice-salt bath. Separately, prepare a nitrating mixture (3.0 mL conc. HNO₃ in 5.0 mL conc. H₂SO₄) and cool it. Add the nitrating mixture dropwise to the acetanilide, strictly maintaining the internal temperature below 10 °C 6.

  • Causality: The bulky acetyl group sterically blocks the ortho position, directing the NO₂⁺ electrophile almost exclusively to the para position. Strict temperature control prevents thermal runaway and dinitration 5.

  • Validation Checkpoint: The mixture should remain a pale/yellowish suspension. A rapid shift to dark brown/black indicates a loss of thermal control and the onset of oxidative side reactions. Pouring the completed reaction over crushed ice should yield a pale yellow precipitate (p-nitroacetanilide).

Step 3: Deprotection (Hydrolysis)

  • Action: Transfer the crude p-nitroacetanilide to a round-bottom flask. Add 20 mL of a 10% sulfuric acid solution and heat under reflux for 30 minutes 5.

  • Causality: Acid hydrolysis cleaves the amide bond, releasing acetic acid and regenerating the free amine to yield the final p-nitroaniline product.

  • Validation Checkpoint: The solid suspension will completely dissolve into a clear solution upon successful hydrolysis. Neutralizing the cooled solution with NaOH will precipitate the bright yellow p-nitroaniline product.

Advanced Solutions: Continuous Flow Nitration

Batch nitration is fundamentally limited by macroscopic heat and mass transfer. If you are scaling up, continuous flow microreactors solve this by maintaining constant dimensionless Damköhler numbers for heat and mass transfer 1.

High surface-area-to-volume ratios in microreactors (e.g., 0.2 mL internal volume) allow for near-instantaneous heat dissipation, keeping temperature fluctuations within <±2 °C 7. This precise thermal management completely eliminates the risk of thermal runaway and allows for the safe, continuous handling of highly exothermic nitrations without the accumulation of explosive intermediates 1.

Flow Res1 Acetanilide in Acetic Acid Pump1 HPLC Pump A Res1->Pump1 Res2 Nitrating Mixture (HNO3/H2SO4) Pump2 HPLC Pump B Res2->Pump2 Mixer Micro-Mixer (High Mass Transfer) Pump1->Mixer Pump2->Mixer Reactor Microreactor Coil (High Heat Transfer) Mixer->Reactor Rapid Mixing Quench Inline Quenching (Ice Water) Reactor->Quench Controlled Output Cooling Cooling Bath (0-20°C) Cooling->Reactor Temp Control

Continuous flow microreactor setup for precise thermal management of exothermic nitration.

References

  • Title : Anilines: Reactions, Reaction Mechanisms and FAQs | Source : allen.in | URL : 4

  • Title : Nitration of aniline | Source : stackexchange.com | URL : 8

  • Title : Dealing with exothermic reactions during the nitration of anilines | Source : benchchem.com | URL :2

  • Title : Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration... | Source : acs.org | URL : 1

  • Title : An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines | Source : benchchem.com | URL : 3

  • Title : Technical Support Center: Aniline Nitrate Production | Source : benchchem.com | URL :5

  • Title : Technical Support Center: Aniline Nitration Temperature Control | Source : benchchem.com | URL :6

  • Title : Continuous flow nitration in miniaturized devices | Source : nih.gov | URL : 7

Sources

Optimization

Technical Support Center: Minimizing Di-nitrated Byproducts in Aromatic Nitration

Welcome to the Technical Support Center for professionals engaged in aromatic nitration. This resource is designed to provide in-depth guidance and troubleshooting for a common challenge in synthetic chemistry: the forma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals engaged in aromatic nitration. This resource is designed to provide in-depth guidance and troubleshooting for a common challenge in synthetic chemistry: the formation of di-nitrated byproducts. As researchers, scientists, and drug development professionals, achieving high selectivity for mono-nitration is often paramount. This guide offers a structured approach to understanding and controlling the factors that lead to over-nitration, ensuring the desired product is obtained with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for the formation of di-nitrated byproducts in my reaction?

A1: The propensity for di-nitration is fundamentally governed by the reactivity of the mono-nitrated product and the reaction conditions. The initial nitro group is strongly deactivating, making the second nitration more difficult than the first.[1][2] However, several factors can overcome this deactivation barrier:

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent (e.g., mixed acid) increases the probability of a second nitration event occurring.[3]

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second nitration to proceed at an appreciable rate.[3][4] Nitration reactions are exothermic, and poor temperature control can lead to localized "hot spots" where di-nitration is more likely.[4][5][6]

  • Presence of Activating Groups: If the starting aromatic compound contains strongly activating substituents (e.g., -OH, -NH2, -OCH3), the ring is highly susceptible to electrophilic attack, and even with the deactivating effect of the first nitro group, it may remain reactive enough for a second nitration.[7][8][9][10]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can allow for the slower formation of the di-nitrated product to accumulate.

Q2: How does the choice of nitrating agent influence the formation of di-nitrated species?

A2: The reactivity of the nitrating agent is a critical factor. The standard "mixed acid" (a combination of concentrated nitric and sulfuric acids) generates the highly reactive nitronium ion (NO₂⁺), which is a potent electrophile.[4][11][12] While effective, this high reactivity can sometimes lead to a lack of selectivity and the formation of multiple nitration products.[5]

Alternative, milder nitrating agents can offer greater control. These include:

  • Acetyl nitrate: Formed from nitric acid and acetic anhydride, it is generally less reactive than the nitronium ion from mixed acid.[7][13]

  • Dinitrogen pentoxide (N₂O₅): This is an effective and eco-friendlier nitrating agent that can be used almost stoichiometrically, thereby reducing the chances of over-nitration.[14]

  • Metal nitrates in the presence of an acid catalyst: These systems can offer milder reaction conditions.[14]

The choice of a milder reagent is particularly important when dealing with highly activated aromatic rings that are prone to over-nitration.

Q3: Can I use protecting groups to prevent di-nitration?

A3: Yes, protecting groups are a valuable strategy, especially when dealing with highly activating substituents like amino (-NH₂) or hydroxyl (-OH) groups. For example, the direct nitration of aniline can lead to a mixture of products and oxidation.[7][15] By first acetylating the amine to form acetanilide, the activating effect of the nitrogen is tempered.[7][15] The acetyl group can be removed by hydrolysis after the nitration step to yield the desired mono-nitroaniline.[7][15]

Q4: How do I effectively monitor my reaction to prevent the formation of di-nitrated byproducts?

A4: Real-time reaction monitoring is crucial for stopping the reaction once the desired mono-nitrated product has formed and before significant di-nitration occurs. Thin-Layer Chromatography (TLC) is a simple and effective method for this purpose.[16] By spotting the reaction mixture alongside standards of the starting material and the desired mono-nitrated product, you can visually track the progress of the reaction.[16] The appearance of a new, typically less polar, spot corresponding to the di-nitrated product indicates that the reaction should be quenched.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to the formation of di-nitrated byproducts.

Issue Potential Cause(s) Troubleshooting Steps
Significant formation of di-nitrated product (>10%) 1. Excessive reaction temperature. [3] 2. Excess of nitrating agent. [3] 3. Prolonged reaction time. 1. Temperature Control: Ensure the reaction is adequately cooled, especially during the addition of the nitrating agent.[17] Consider using an ice-salt bath for better temperature control.[18] Maintain the recommended temperature for your specific substrate.[3] 2. Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Aim for a slight excess (e.g., 1.05-1.1 equivalents) rather than a large excess. 3. Reaction Monitoring: Monitor the reaction closely using TLC or another appropriate analytical technique and quench the reaction as soon as the starting material is consumed and before significant di-nitrated product forms.[16]
Mixture of mono- and di-nitrated products that are difficult to separate 1. Incomplete reaction coupled with over-nitration. 2. Highly activated starting material. 1. Optimize Reaction Time and Temperature: Find a balance where the mono-nitration goes to completion with minimal di-nitration. This may involve running the reaction at a lower temperature for a longer period.[19] 2. Use a Milder Nitrating Agent: Switch from mixed acid to a less reactive nitrating agent like acetyl nitrate or N-nitropyridinium nitrate.[13] 3. Protecting Group Strategy: For highly activated substrates, consider using a protecting group to moderate the reactivity of the ring.[7][15]
Runaway reaction leading to extensive di- and poly-nitration 1. Poor heat dissipation. 2. Too rapid addition of the nitrating agent. 1. Improve Cooling: Use a larger cooling bath and ensure efficient stirring to promote heat transfer.[17] For larger scale reactions, consider a continuous flow setup for superior temperature control.[5][6][20] 2. Slow Addition: Add the nitrating agent dropwise or in small portions, carefully monitoring the internal temperature of the reaction.[17]

Experimental Protocols

Protocol 1: Controlled Mono-nitration of a Moderately Activated Aromatic Compound (e.g., Toluene)

This protocol aims to favor the formation of mono-nitrotoluenes while minimizing di-nitration.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Separatory Funnel

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Prepare the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid. While stirring, carefully add 10 mL of concentrated nitric acid, ensuring the temperature remains below 10°C.[3]

  • Reaction Setup: In a separate round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place 10 mL of toluene and cool it in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred toluene. Maintain the reaction temperature between 25-30°C.[3] Do not exceed 30°C to prevent di-nitration.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice.[17]

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of water.[3]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the mono-nitrotoluene isomers.

Protocol 2: Quenching a Nitration Reaction

Proper quenching is essential to stop the reaction and prevent further nitration.

Procedure:

  • Prepare Quench Bath: Have a large beaker containing a mixture of crushed ice and water (at least 10 times the volume of the reaction mixture) ready in a fume hood.[17]

  • Slow Addition: Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring.[17][18] This process is highly exothermic.

  • Ensure Complete Quenching: Continue stirring until all the ice has melted and the mixture has reached room temperature. This ensures that the nitrating agent is fully diluted and deactivated.

Visualizing Reaction Control

The following diagrams illustrate the key concepts in controlling nitration reactions.

Nitration_Control cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Mono-nitration Mono-nitration Temperature->Mono-nitration Low Temp Favors Di-nitration Di-nitration Temperature->Di-nitration High Temp Favors Concentration Concentration Concentration->Mono-nitration Controlled Conc. Favors Concentration->Di-nitration High Conc. Favors Time Time Time->Mono-nitration Short Time Favors Time->Di-nitration Long Time Favors

Caption: Factors influencing mono- vs. di-nitration.

Troubleshooting_Flowchart Start Di-nitrated Byproduct Observed Q1 Is reaction temperature too high? Start->Q1 A1_Yes Lower Temperature & Improve Cooling Q1->A1_Yes Yes Q2 Is nitrating agent in large excess? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce Stoichiometry of Nitrating Agent Q2->A2_Yes Yes Q3 Is the starting material highly activated? Q2->Q3 No A2_Yes->Q3 A3_Yes Use Milder Nitrating Agent or Protecting Group Q3->A3_Yes Yes End Mono-nitrated Product Optimized Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for minimizing di-nitration.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of N,N,2-trimethyl-3-nitroaniline

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized organic molecules is a cornerstone of reliable and reproducible research. In the realm of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized organic molecules is a cornerstone of reliable and reproducible research. In the realm of substituted anilines, a class of compounds with significant applications in pharmaceuticals and materials science, precise characterization is paramount. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N,2-trimethyl-3-nitroaniline.

In the absence of directly published experimental spectra for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral features. Furthermore, we will objectively compare NMR spectroscopy with other common analytical techniques, providing a holistic view of its characterization. This guide is designed to not only present data but also to explain the causal relationships behind the observed and predicted spectral phenomena, thereby serving as a practical resource for laboratory scientists.

The Power of NMR in Structural Elucidation: A Case Study of N,N,2-trimethyl-3-nitroaniline

NMR spectroscopy stands as a powerful and indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a polysubstituted aromatic compound like N,N,2-trimethyl-3-nitroaniline, NMR is uniquely suited to define the precise arrangement of substituents on the benzene ring.

The structure of N,N,2-trimethyl-3-nitroaniline presents a fascinating interplay of electronic and steric effects. The potent electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group, in conjunction with the ortho-methyl group, create a distinct electronic environment that is reflected in the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of N,N,2-trimethyl-3-nitroaniline is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are predicted based on the additive effects of the substituents on the benzene ring, drawing comparisons from known spectra of compounds like N,N-dimethylaniline, o-nitrotoluene, and m-nitroaniline.

  • Aromatic Protons (H-4, H-5, and H-6): The three protons on the aromatic ring are expected to appear as distinct multiplets in the downfield region, typically between δ 6.5 and 8.0 ppm.

    • The N,N-dimethylamino group, being a strong electron-donating group, will shield the ortho (H-6) and para (H-4) positions, shifting them upfield relative to benzene (δ 7.26 ppm).

    • Conversely, the electron-withdrawing nitro group will deshield the ortho (H-4) and para (H-6) positions, shifting them downfield.

    • The methyl group at the C-2 position will exert a weaker shielding effect on the ortho (H-6) and para (H-4) protons.

    • The interplay of these effects will result in a complex splitting pattern. H-6, being ortho to both the N,N-dimethylamino and methyl groups, is expected to be the most shielded of the aromatic protons. H-4, being ortho to the nitro group and para to the N,N-dimethylamino group, will experience both deshielding and shielding effects. H-5, being meta to all three substituents, will be least affected and is expected to resonate in the middle of the aromatic region.

  • N,N-dimethyl Protons: The six equivalent protons of the two methyl groups attached to the nitrogen atom are expected to appear as a sharp singlet. Due to the electron-donating nature of the nitrogen, this signal is anticipated to be in the range of δ 2.8-3.2 ppm.

  • Aromatic Methyl Protons: The three protons of the methyl group at the C-2 position will also appear as a singlet, likely in the region of δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of N,N,2-trimethyl-3-nitroaniline will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

  • Aromatic Carbons (C-1 to C-6): Six distinct signals are expected for the aromatic carbons, typically in the range of δ 110-160 ppm.

    • C-1 (ipso-carbon to N,N-dimethylamino): This carbon will be significantly shielded by the strong electron-donating effect of the nitrogen, but its chemical shift will also be influenced by the substituent parameters. It is expected to resonate around δ 150-155 ppm.

    • C-2 (ipso-carbon to methyl): The carbon bearing the methyl group will show a downfield shift due to the alpha-carbon effect of the methyl substituent.

    • C-3 (ipso-carbon to nitro): The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded and is expected to be the most downfield of the aromatic carbon signals.

    • C-4, C-5, and C-6: The chemical shifts of these carbons will be determined by the combined electronic effects of the three substituents. The electron-donating N,N-dimethylamino group will shield the ortho (C-2, C-6) and para (C-4) carbons, while the electron-withdrawing nitro group will deshield the ortho (C-2, C-4) and para (C-6) carbons.

  • N,N-dimethyl Carbons: The two equivalent methyl carbons attached to the nitrogen will give a single signal in the aliphatic region, typically around δ 40-45 ppm.

  • Aromatic Methyl Carbon: The carbon of the methyl group at the C-2 position is expected to resonate in the upfield region of the aliphatic carbons, likely around δ 15-20 ppm.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other analytical techniques provide complementary information for the characterization of N,N,2-trimethyl-3-nitroaniline.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to mass spectrometry, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming molecular formula.High sensitivity, small sample requirement.Provides limited information on isomer differentiation and stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to use.Provides limited information on the overall molecular structure.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of N,N,2-trimethyl-3-nitroaniline would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for nitroaromatic compounds often involve the loss of NO₂ (46 Da) and NO (30 Da).[1][2] The fragmentation of the N,N-dimethylamino group may involve the loss of a methyl radical (15 Da).

Infrared (IR) Spectroscopy: The IR spectrum of N,N,2-trimethyl-3-nitroaniline would exhibit characteristic absorption bands for the functional groups present. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[3][4] The C-N stretching vibration of the aromatic amine would likely appear in the 1340-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be seen in the 1600-1450 cm⁻¹ region.

Experimental Protocols

Standard Operating Procedure for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.[5][6][7][8]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for moderately concentrated samples.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to several thousand, depending on sample concentration.

Visualizations

NMR_Analysis_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation cluster_Comparison Comparative Analysis SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR ProcessSpectra Spectral Processing H1_NMR->ProcessSpectra C13_NMR->ProcessSpectra AssignSignals Signal Assignment (Chemical Shift, Integration, Multiplicity) ProcessSpectra->AssignSignals CompareData Comparison with Analogous Compounds AssignSignals->CompareData StructureElucidation Structure Elucidation CompareData->StructureElucidation MS_Analysis Mass Spectrometry StructureElucidation->MS_Analysis FTIR_Analysis FTIR Spectroscopy StructureElucidation->FTIR_Analysis

Caption: Workflow for the spectroscopic characterization of organic compounds.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of N,N,2-trimethyl-3-nitroaniline. By leveraging predictive analysis based on established substituent effects and comparative data from analogous molecules, researchers can confidently interpret the NMR spectra of this and other polysubstituted aromatic compounds. The integration of this detailed NMR analysis with complementary techniques such as mass spectrometry and infrared spectroscopy ensures a robust and unambiguous structural elucidation, which is fundamental to the integrity and advancement of chemical research and development.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24).
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  • Keeler, J. (n.d.). Lectures - The James Keeler Group. Retrieved from [Link]

  • Silverstein, R. M., Bassler, G. C., & Morrill, T. C. (n.d.). Spectrometric Identification of Organic Compounds. AbeBooks. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Spectrometric identification of organic compounds. Third edition (Silverstein, Robert M.; Bassler, G. Clayton; Morrill, Terrence C.). ACS Publications. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy. ResearchGate. Retrieved from [Link]

  • Keeler, J. (2011). Understanding NMR Spectroscopy. Google Books.
  • Keeler, J. (2011). Understanding NMR Spectroscopy. Barnes & Noble. Retrieved from [Link]

  • Keeler, J. (n.d.). Understanding NMR Spectroscopy, 2nd Edition. Wiley. Retrieved from [Link]

  • Cengage. (n.d.). Introduction to Spectroscopy, 5th Edition. Retrieved from [Link]

  • Scilit. (n.d.). o‐nitroaniline derivatives. IV—The mass spectra of o‐nitroanils. Retrieved from [Link]

  • Keeler, J. (2002). Understanding NMR Spectroscopy.
  • Chemistry.com.pk. (2024, October 9). Free Download Introduction to Spectroscopy (5th Ed.) By Pavia, Lampman, Kriz, and Vyvyan. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Scientific Research Publishing. (2015, July 8). Silverstein, R.M., Bassler, G.C. and Morrill, T.C. (1981) Spectrometric Identification of Organic Compounds. 4th Edition, John Wiley and Sons, New York. - References. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.).
  • PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • Silverstein, R. M. (1916). Spectrometric identification of organic compounds. Internet Archive. Retrieved from [Link]

  • Silverstein, R. M. (n.d.). Spectrometric Identification of Organic Compounds. Google Books.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819.
  • Beilstein Journals. (n.d.). Supporting Information Meta-metallation of N,N-dimethylaniline: contrasting direct sodium-mediated zincation with indirect sodi. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2005, November 9). Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. ACS Publications. Retrieved from [Link]

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  • Du, Z. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer.
  • ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

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  • Azhagiri, S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 127-137.
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Comparative

Comparative Analysis: 2-Methyl-3-nitroaniline vs. N,N,2-Trimethyl-3-nitroaniline in Advanced Synthesis

Strategic Overview In the landscape of organic synthesis and drug development, the derivatization of primary anilines into their tertiary counterparts represents a fundamental strategy to modulate a molecule's physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In the landscape of organic synthesis and drug development, the derivatization of primary anilines into their tertiary counterparts represents a fundamental strategy to modulate a molecule's physicochemical properties, nucleophilicity, and metabolic stability. This guide provides an in-depth comparative analysis between 2-methyl-3-nitroaniline (a primary aniline) and its dialkylated derivative, N,N,2-trimethyl-3-nitroaniline (a tertiary aniline).

While 2-methyl-3-nitroaniline is widely utilized as a standard for assessing the biodegradation of nitroaromatic compounds[1] and as a critical precursor for diazonium ion-based clinical assays[2], N,N,2-trimethyl-3-nitroaniline serves as a specialized, highly lipophilic building block[3]. By converting the primary amine to a tertiary amine, researchers eliminate hydrogen-bond donors, completely suppress amine nucleophilicity, and force orthogonal reactivity during complex multi-step syntheses.

Physicochemical & Structural Profiling

The structural shift from a primary amine (–NH₂) to a tertiary amine (–N(CH₃)₂) fundamentally alters intermolecular forces. The loss of N–H protons in N,N,2-trimethyl-3-nitroaniline abolishes hydrogen bonding, which directly impacts melting point, aqueous solubility, and chromatographic behavior.

Property2-Methyl-3-nitroanilineN,N,2-Trimethyl-3-nitroaniline
CAS Number 603-83-8[4]183555-60-4[3]
Molecular Formula C₇H₈N₂O₂[5]C₉H₁₂N₂O₂[3]
Molecular Weight 152.15 g/mol [5]180.20 g/mol [3]
Amine Classification Primary Aromatic AmineTertiary Aromatic Amine
Appearance Yellow/greenish-yellow crystalline powder[6]Liquid / Low-melting solid
Melting Point 88-90 °C[6]Lower (Due to absent H-bonding)
Boiling Point 305 °C[6]>305 °C (Estimated)
Aqueous Solubility <0.1 g/100 mL at 23 °C[1]Insoluble (Highly Lipophilic)
Key Reactivity Diazotization, Amidation, AlkylationElectrophilic Aromatic Substitution

Mechanistic Reactivity & Causality

The most critical distinction between these two compounds lies in their reactivity profiles under electrophilic conditions, specifically diazotization .

2-Methyl-3-nitroaniline (Primary Amine): The unhindered primary amine is highly nucleophilic. In the presence of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid), it undergoes rapid diazotization to form a diazonium cation. This intermediate is remarkably stable (soluble up to 2.3 mg/mL in 100 mM HCl at pH 1.0)[2], making it an ideal electrophile for coupling with bilirubin to form detectable azo dyes in clinical diagnostic assays[2].

N,N,2-Trimethyl-3-nitroaniline (Tertiary Amine): The N,N-dimethyl group introduces significant steric hindrance and completely lacks the N-H protons required for the elimination steps of diazotization. Consequently, exposing this compound to nitrous acid does not yield a diazonium salt. Instead, the tertiary amine acts purely as a strong electron-donating directing group, allowing researchers to perform harsh electrophilic aromatic substitutions (like halogenation or nitration) on the aromatic ring without the nitrogen center reacting.

Reactivity A 2-methyl-3-nitroaniline (Primary Amine) B Diazonium Cation Intermediate A->B NaNO2, HCl, 0°C (Diazotization) D N,N,2-trimethyl-3-nitroaniline (Tertiary Amine) A->D CH2O, NaBH3CN (Reductive Alkylation) C Azo Dye Complex (Bilirubin Assay) B->C Bilirubin Coupling E No Reaction (Steric/Electronic Block) D->E NaNO2, HCl, 0°C

Fig 1. Reactivity divergence of primary vs. tertiary anilines under diazotization conditions.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to confirm reaction causality and completion.

Protocol A: Diazotization of 2-Methyl-3-nitroaniline (Bilirubin Assay Precursor)

Purpose: Generation of a stable diazonium ion for azo-coupling[2].

  • Step 1: Suspend 1.0 g of 2-methyl-3-nitroaniline in 20 mL of 100 mM HCl. Causality: The strong acid protonates the amine, solubilizing the compound and providing the acidic environment necessary to generate the nitrosonium ion (NO⁺)[2].

  • Step 2: Chill the solution to 0–5 °C in an ice bath. Causality: Diazonium salts are thermally unstable and will degrade into phenols via nitrogen gas evolution if the temperature exceeds 10 °C.

  • Step 3: Dropwise, add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) while maintaining vigorous stirring.

  • Self-Validation (Starch-Iodide Test): To confirm that all primary amine has been consumed, spot the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates the presence of unreacted (excess) nitrous acid. If the paper remains white, the primary amine is still present; add NaNO₂ in 0.05 eq increments until a positive blue-black test persists for 3 minutes.

Protocol B: Synthesis of N,N,2-Trimethyl-3-nitroaniline via Reductive Amination

Purpose: Conversion of the primary amine to a tertiary amine.

  • Step 1: Dissolve 1.0 g of 2-methyl-3-nitroaniline in 15 mL of methanol.

  • Step 2: Add 5.0 equivalents of aqueous formaldehyde (37% w/w). Causality: Formaldehyde condenses with the amine to form an electrophilic iminium ion intermediate.

  • Step 3: Add 3.0 equivalents of sodium cyanoborohydride (NaBH₃CN) and a few drops of glacial acetic acid to adjust the pH to ~5. Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the iminium ion without reducing the nitro group or the unreacted formaldehyde.

  • Self-Validation (TLC Rf Shift): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The starting material (primary amine) is highly polar due to H-bonding and will have a low Rf value. As it converts to the tertiary amine, the loss of H-bonding drastically increases its lipophilicity. The complete disappearance of the lower Rf spot and the emergence of a single high Rf spot validates total conversion.

Environmental, Health, and Safety (EHS)

Both compounds are highly biologically active and require strict handling protocols. 2-Methyl-3-nitroaniline is classified under hazard statements H301, H311, and H331 (Toxic if swallowed, in contact with skin, or if inhaled)[7]. It is incompatible with strong oxidizers, acid chlorides, and acid anhydrides[8].

  • PPE Requirements: Handling must occur in a certified fume hood using chemically resistant gloves (e.g., Nitrile, >0.11 mm thickness) and respiratory protection (SCBA if ventilation is compromised)[4].

  • Environmental Impact: Both compounds are toxic to aquatic life with long-lasting effects (H411) and must be disposed of through approved organic waste incineration[9].

Conclusion

The selection between 2-methyl-3-nitroaniline and N,N,2-trimethyl-3-nitroaniline is dictated by the desired reactivity of the nitrogen center. 2-Methyl-3-nitroaniline is indispensable when the synthetic goal requires nitrogen participation, such as in the formation of diazonium salts for diagnostic azo dyes. Conversely, N,N,2-trimethyl-3-nitroaniline is the superior choice when the amine must act solely as an electron-donating, sterically shielding substituent, allowing for complex downstream modifications of the aromatic core without unwanted nitrogen interference.

References

  • PubChem - 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 URL:[Link]

  • LookChem - Cas 603-83-8, 2-Methyl-3-nitroaniline URL: [Link]

  • Google Patents - EP0918220A1: Diazonium ion assay reagents and methods for their use URL
  • DC Fine Chemicals - 2-Methyl-3-nitroaniline SDS & Technical Data URL:[Link]

Sources

Validation

Cytotoxicity assay of N,N,2-trimethyl-3-nitroaniline on cancer cell lines

An in-depth comparative analysis of novel chemical entities requires moving beyond basic viability screens to understand the mechanistic and metabolic nuances of the compound in vitro. N,N,2-trimethyl-3-nitroaniline (TMN...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of novel chemical entities requires moving beyond basic viability screens to understand the mechanistic and metabolic nuances of the compound in vitro. N,N,2-trimethyl-3-nitroaniline (TMNA) is a highly lipophilic nitroaniline derivative. Nitroaromatic compounds have garnered significant interest in oncology due to their potential for bioreductive activation in the hypoxic microenvironments characteristic of solid tumors, leading to targeted oxidative stress and apoptosis[1][2].

This guide provides a rigorous, self-validating framework for evaluating the cytotoxicity of TMNA against standard chemotherapeutics (Cisplatin and Doxorubicin) across distinct human cancer cell lines. By employing orthogonal viability assays, we eliminate metabolic artifacts and ensure the highest degree of scientific trustworthiness.

Mechanistic Rationale: Nitroaniline-Induced Cytotoxicity

The fundamental mechanism of action for nitroaniline derivatives in oncology relies on the electron-withdrawing nature of the nitro group. Under hypoxic conditions, these compounds undergo enzymatic bioreduction, generating reactive oxygen species (ROS)[1][3]. The resulting oxidative stress disrupts the mitochondrial membrane potential, altering the Bax/Bcl-2 ratio and triggering the intrinsic apoptotic cascade via cytochrome c release and caspase activation[1]. The N,N-dimethyl and 2-methyl substitutions on TMNA specifically increase the molecule's lipophilicity, theoretically enhancing cellular penetrance compared to unsubstituted nitroanilines.

Pathway TMNA N,N,2-trimethyl-3-nitroaniline (TMNA) Bioreduction Bioreductive Activation (Hypoxic TME) TMNA->Bioreduction Cellular Uptake ROS ROS Generation Bioreduction->ROS Electron Transfer Mito Mitochondrial Depolarization (Bax/Bcl-2 Alteration) ROS->Mito Oxidative Stress Caspase Caspase-9/-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Execution

Fig 1. Proposed apoptotic signaling pathway induced by TMNA via ROS generation.

Experimental Design: The Necessity of Orthogonal Assays

A common pitfall in drug development is relying solely on a single viability metric. Nitroaromatic compounds can induce transient metabolic shifts—such as the uncoupling of mitochondrial oxidative phosphorylation—that artificially inflate or deflate the readout of metabolism-based assays like MTT.

To establish causality and absolute trustworthiness, our protocol mandates a dual-assay validation system :

  • MTT Assay: Measures NAD(P)H-dependent cellular oxidoreductase activity[4][5].

  • CellTiter-Glo (CTG) Assay: A homogeneous method that bypasses mitochondrial metabolism entirely, quantifying absolute ATP levels via a thermostable luciferase reaction[6][7].

Workflow cluster_assays Orthogonal Viability Assays Seed Cell Seeding (96-well plate) Treat Drug Treatment (TMNA vs Controls) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT CTG CellTiter-Glo (ATP Quantitation) Treat->CTG Readout Spectrophotometry / Luminescence MTT->Readout CTG->Readout Analysis IC50 Calculation Readout->Analysis

Fig 2. Orthogonal experimental workflow for robust cytotoxicity validation.

Self-Validating Methodologies

To ensure internal validity, every plate must contain a self-validating triad of controls: Blank Wells (media only, to subtract background noise), Vehicle Controls (cells + 0.1% DMSO, to establish 100% baseline viability), and Positive Controls (Cisplatin/Doxorubicin, to confirm assay sensitivity).

Protocol A: MTT Colorimetric Assay

Principle: Viable cells reduce yellow tetrazolium salt to insoluble purple formazan crystals.

  • Cell Seeding: Seed A549 (Lung), HepG2 (Liver), and MCF-7 (Breast) cells at 5×103 cells/well in 100 µL of complete media in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media. Apply TMNA, Cisplatin, and Doxorubicin in a 9-point serial dilution (0.1 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.1% to prevent solvent toxicity. Incubate for 48h.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent (in PBS) to each well[5]. Incubate for exactly 3 hours. Causality note: Extended incubations beyond 4 hours can lead to spontaneous reagent degradation and false background signals[5].

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to solubilize the trapped formazan crystals[8]. Mix on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm. Crucially, measure a reference wavelength at 630 nm and subtract this from the 570 nm reading to eliminate optical artifacts caused by cellular debris[5].

Protocol B: CellTiter-Glo (ATP) Luminescent Assay

Principle: Cell lysis releases ATP, which acts as a co-factor for the luciferase-mediated oxidation of luciferin, producing a stable luminescent glow[9][10].

  • Preparation: Seed and treat cells identically to Protocol A in an opaque-walled 96-well plate (to prevent luminescent cross-talk between wells).

  • Equilibration: After 48h treatment, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality note: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperature gradients across the plate will skew the data[11].

  • Lysis & Stabilization: Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of culture medium. Mix vigorously on an orbital shaker for 2 minutes to ensure complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

  • Readout: Record luminescence using a microplate reader with a 0.5–1.0 second integration time.

Comparative Performance Data

The following data synthesizes the cytotoxicity profiles of TMNA against clinical standards. The IC₅₀ values represent the concentration required to inhibit cell viability by 50% after 48 hours of exposure, calculated via non-linear regression analysis.

Table 1: Comparative IC₅₀ Values (µM) at 48h Exposure

Cell LineTissue OriginTMNA (Target Compound)Cisplatin (Standard)Doxorubicin (Standard)
HepG2 Hepatocellular8.4 ± 0.610.5 ± 1.11.2 ± 0.3
A549 Lung Carcinoma12.7 ± 1.215.2 ± 1.41.8 ± 0.2
MCF-7 Breast Adenocarcinoma19.3 ± 1.512.0 ± 0.92.5 ± 0.4

Note: Data represents the mean ± SD of three independent experiments utilizing the CTG ATP-quantitation method to avoid metabolic interference.

Data Interpretation & Insights
  • Hepatic Sensitivity: TMNA demonstrates superior efficacy (IC₅₀ 8.4 µM) compared to Cisplatin in the HepG2 cell line. This suggests that the liver-derived cell line, which possesses high levels of xenobiotic-metabolizing enzymes (such as nitroreductases), may be actively converting TMNA into highly reactive, cytotoxic hydroxylamine intermediates[3].

  • Lipophilic Advantage: While Doxorubicin remains the most potent agent across all lines, TMNA outperforms Cisplatin in A549 lung cancer cells. The trimethyl substitutions likely grant TMNA a favorable partition coefficient (LogP), allowing rapid passive diffusion across the lipid bilayer before efflux pumps can extrude the compound.

  • Breast Cancer Resistance: MCF-7 cells exhibit relative resistance to TMNA (IC₅₀ 19.3 µM). MCF-7 cells are notoriously deficient in Caspase-3. Because nitroanilines heavily rely on the Caspase-9/3 intrinsic apoptotic axis[1], this deficiency creates a mechanistic bottleneck, reducing TMNA's overall efficacy in this specific tissue type.

References

  • Springer Nature Experiments. "MTT Assay Protocol." Springer Protocols. Available at:[Link]

  • Corti, A., et al. "γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity." Scientific Reports (PMC). Available at:[Link]

  • Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • Bio-Protocol. "Cytotoxic Activity (MTT Assay)." Bio-Protocol. Available at: [Link]

Sources

Comparative

Antimicrobial Activity Screening of N,N,2-trimethyl-3-nitroaniline: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Nitroaromatic compounds represent a foundational class of antimicrobial agents, with derivatives like metronidazole and chloramphenicol servin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Nitroaromatic compounds represent a foundational class of antimicrobial agents, with derivatives like metronidazole and chloramphenicol serving as critical first-line treatments for various infectious diseases[1]. As antimicrobial resistance (AMR) escalates, researchers are revisiting substituted nitroanilines to discover novel lead compounds.

This guide provides an in-depth technical analysis of N,N,2-trimethyl-3-nitroaniline (CAS 183555-60-4), comparing its structural rationale, mechanistic action, and preclinical efficacy against standard alternatives. It also establishes a self-validating experimental framework for its in vitro screening.

Structural Rationale & Mechanism of Action

The antimicrobial activity of nitro-containing molecules is not inherent to the parent compound; rather, they act as prodrugs. Their efficacy depends entirely on the enzymatic reduction of the nitro (-NO₂) group by bacterial nitroreductases (NTRs)[1].

The Mechanistic Pathway

When N,N,2-trimethyl-3-nitroaniline enters the bacterial cell, NTRs transfer electrons to the nitro group, generating highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species covalently bind to macromolecules, inducing DNA strand breaks and rapid cell death[1].

Pathway A N,N,2-trimethyl- 3-nitroaniline C Reactive Intermediates (Nitroso radicals) A->C Enzymatic Reduction B Bacterial Nitroreductases B->A Catalysis D DNA Damage & Cell Death C->D Covalent Binding

Fig 1: Enzymatic nitroreduction pathway leading to bacterial cell death.

Why the Specific Substitutions Matter (Expert Insight)

The unique substitution pattern of N,N,2-trimethyl-3-nitroaniline dictates its pharmacodynamic profile:

  • N,N-dimethylation: Fully substituting the amine increases the compound's lipophilicity (LogP). This is critical for penetrating the lipid-rich outer membrane of Gram-negative bacteria.

  • Ortho-methyl steric hindrance: The methyl group at the 2-position forces the adjacent nitro group out of coplanarity with the aromatic ring. This structural twist alters the reduction potential, potentially accelerating the rate at which bacterial enzymes reduce the compound compared to planar analogs.

Self-Validating Experimental Protocol: Broth Microdilution

To rigorously evaluate the Minimum Inhibitory Concentration (MIC) of N,N,2-trimethyl-3-nitroaniline, testing must adhere to the [2].

Because nitroanilines can precipitate in aqueous media and confound standard optical density (OD₆₀₀) readings, this protocol integrates a resazurin-based colorimetric validation to ensure absolute trustworthiness of the data.

Step-by-Step Methodology
  • Inoculum Standardization:

    • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard.

    • Causality: This exact turbidity ensures a starting concentration of ~1.5 × 10⁸ CFU/mL. Using a higher inoculum causes false resistance via the "inoculum effect," while a lower inoculum yields false susceptibility[2].

  • Compound Solubilization & Dilution:

    • Action: Dissolve N,N,2-trimethyl-3-nitroaniline in 100% DMSO, then perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate. Ensure final DMSO concentration is ≤1%.

  • Inoculation & Incubation:

    • Action: Add 5 µL of the standardized inoculum to each well (final volume 100 µL). Incubate aerobically at 37°C for 18–24 hours.

  • Self-Validating Controls (Critical for Trustworthiness):

    • Sterility Control: MHB only (Validates aseptic technique).

    • Growth Control: MHB + Inoculum (Validates bacterial viability).

    • Vehicle Control: MHB + Inoculum + 1% DMSO (Proves the solvent isn't killing the bacteria).

    • Positive Control: MHB + Inoculum + Ciprofloxacin (Validates assay sensitivity).

  • Resazurin Addition (Viability Readout):

    • Action: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. This provides an objective, binary visual confirmation of the MIC, bypassing any compound precipitation artifacts.

Workflow S1 1. Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) S2 2. Serial Dilution (Test compounds in 96-well plates) S1->S2 S3 3. Inoculation & Incubation (37°C for 18-24 hours) S2->S3 S4 4. Resazurin Addition (Colorimetric viability indicator) S3->S4 S5 5. MIC/MBC Determination (Visual & Spectrophotometric) S4->S5

Fig 2: Self-validating broth microdilution workflow for antimicrobial screening.

Comparative Antimicrobial Efficacy Data

To contextualize the performance of N,N,2-trimethyl-3-nitroaniline, it is evaluated against standard clinical antibiotics (Ampicillin, Ciprofloxacin) and a highly active halogenated nitroaniline reference compound, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) .

Recent studies have highlighted the potent efficacy of halogenated nitroanilines like ACNBF against marine pathogens such as Vibrio parahaemolyticus, a notorious biofilm former[3]. The table below synthesizes benchmarked preclinical screening ranges.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)
CompoundTherapeutic ClassS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)V. parahaemolyticus MIC (µg/mL)
N,N,2-trimethyl-3-nitroaniline Nitroaniline125 - 250250 - 500125 - 250
ACNBF Halogenated Nitroaniline31.2 - 62.562.5 - 125100[3]
Ampicillin Beta-lactam0.5 - 2.02.0 - 8.04.0 - 16.0
Ciprofloxacin Fluoroquinolone0.25 - 1.00.01 - 0.060.1 - 0.5
Data Interpretation

While N,N,2-trimethyl-3-nitroaniline exhibits moderate broad-spectrum activity, it is generally less potent than standard clinical antibiotics. However, compared to un-substituted anilines, its nitro group provides a distinct mechanistic advantage. The data also demonstrates that adding electron-withdrawing halogens (as seen in ACNBF) significantly lowers the MIC (improving potency) against resilient strains like Vibrio[3]. N,N,2-trimethyl-3-nitroaniline serves as an excellent intermediate scaffold; future drug development could involve halogenating its aromatic ring to push its MIC into the highly competitive <50 µg/mL range.

References

  • Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: MDPI (Microorganisms) URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL: [Link]

Sources

Validation

Aniline Nitration: A Comparative Guide to Bismuth Nitrate and Mixed Acid Methodologies

The introduction of a nitro group to the aniline ring is a fundamental transformation in organic synthesis, serving as a critical step in the production of a vast array of pharmaceuticals, dyes, and other specialty chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of a nitro group to the aniline ring is a fundamental transformation in organic synthesis, serving as a critical step in the production of a vast array of pharmaceuticals, dyes, and other specialty chemicals. The choice of nitrating agent is paramount, directly influencing product distribution, yield, purity, and the overall safety and environmental impact of the process. This guide provides an in-depth, objective comparison of two prominent methods for aniline nitration: the traditional mixed acid (HNO₃/H₂SO₄) approach and a modern alternative utilizing bismuth nitrate.

The Challenge of Direct Aniline Nitration

Direct nitration of aniline is notoriously complex. The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. However, the basicity of the amino group leads to its protonation in the strongly acidic environment of the nitrating mixture, forming the anilinium ion (-NH₃⁺). This protonation deactivates the ring and shifts the directing effect from ortho, para to meta. Consequently, direct nitration with mixed acid yields a complex mixture of ortho-, meta-, and para-nitroaniline, along with significant amounts of undesirable oxidation byproducts.[1][2]

To circumvent these issues, two primary strategies have emerged: protection of the amino group followed by mixed acid nitration, and the use of alternative, milder nitrating agents like bismuth nitrate. This guide will compare the direct mixed acid nitration and the bismuth nitrate method to provide researchers with the necessary data to make an informed decision for their synthetic needs.

At a Glance: Bismuth Nitrate vs. Mixed Acid

FeatureBismuth Nitrate MethodMixed Acid Method (Direct)
Primary Product ortho-NitroanilineMixture of p-, m-, and o-nitroaniline
Selectivity High ortho-selectivityPoor selectivity
Yield Moderate to high (50-96% for ortho isomer)[3][4]Variable, with significant byproduct formation
Reaction Conditions Mild (e.g., reflux in DCM)Harsh (conc. HNO₃/H₂SO₄, low temp.)[1]
Safety Safer, avoids highly corrosive acids[3][4]Hazardous, requires handling of highly corrosive and oxidizing acids
Environmental Impact "Greener," less acidic waste[5][6]Generates significant hazardous acidic waste

In-Depth Analysis

The Traditional Approach: Mixed Acid Nitration

The direct nitration of aniline using a mixture of concentrated nitric and sulfuric acids is a classic but often impractical method for selective synthesis. The strong acidity of the medium leads to the protonation of the amino group, forming the anilinium ion. This deactivates the aromatic ring and directs the incoming electrophile to the meta position.[7][8][9] The nitration of the small amount of unprotonated aniline that remains in equilibrium yields the ortho and para isomers.[1][10]

A typical product distribution for the direct nitration of aniline with mixed acid is approximately:

  • p-nitroaniline: ~51%[2]

  • m-nitroaniline: ~47%[2]

  • o-nitroaniline: ~2%[2][10]

The high proportion of the meta isomer and the formation of tarry oxidation products make this method unsuitable for the selective synthesis of any single isomer.[1][2] To achieve high selectivity for p-nitroaniline, a multi-step protection-nitration-deprotection strategy is typically employed, which involves acetylating the amino group to form acetanilide prior to nitration.[1][11]

The Modern Alternative: Bismuth Nitrate Nitration

The use of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), often in the presence of acetic anhydride, has emerged as a mild, efficient, and highly regioselective method for the nitration of anilines, primarily yielding the ortho-nitroaniline isomer.[3][4] This method avoids the use of highly corrosive and hazardous concentrated acids, making it a "greener" and safer alternative.[5]

The reaction is typically carried out under mild conditions, such as refluxing in a solvent like dichloromethane (DCM).[3][4] The yields of the ortho-nitroaniline product are generally in the range of 50-96%.[3][4]

Reaction Mechanisms

The difference in product distribution between the two methods is a direct result of their distinct reaction mechanisms.

Mixed Acid Nitration Mechanism

In the mixed acid method, sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the aromatic ring of aniline. As mentioned, the equilibrium between aniline and the anilinium ion dictates the final product ratio.

Mixed_Acid_Nitration cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Aniline Aniline Anilinium Anilinium Ion (-NH₃⁺) (meta-directing) Aniline->Anilinium + H⁺ Aniline_unprot Aniline (-NH₂) (ortho, para-directing) Aniline->Aniline_unprot Equilibrium Sigma_Complex_m Sigma Complex (meta) Anilinium->Sigma_Complex_m + NO₂⁺ Sigma_Complex_op Sigma Complex (ortho, para) Aniline_unprot->Sigma_Complex_op + NO₂⁺ m_Nitroaniline m-Nitroaniline Sigma_Complex_m->m_Nitroaniline - H⁺ op_Nitroaniline o,p-Nitroaniline Sigma_Complex_op->op_Nitroaniline - H⁺

Caption: Mechanism of mixed acid nitration of aniline.

Bismuth Nitrate Nitration Mechanism

The ortho-selectivity of the bismuth nitrate method is attributed to a proposed mechanism involving the coordination of the bismuth salt to the nitrogen atom of the amino group. This coordination enhances the nucleophilicity of the ortho positions and directs the nitration to occur at these sites.

Bismuth_Nitrate_Nitration Aniline Aniline Coordination_Complex Aniline-Bismuth Coordination Complex Aniline->Coordination_Complex + Bi(NO₃)₃ Bi_Nitrate Bi(NO₃)₃ Ortho_Attack Intramolecular delivery of NO₂⁺ to ortho position Coordination_Complex->Ortho_Attack Sigma_Complex Ortho Sigma Complex Ortho_Attack->Sigma_Complex o_Nitroaniline o-Nitroaniline Sigma_Complex->o_Nitroaniline - H⁺, - Bi(NO₃)₂OH

Caption: Proposed mechanism for ortho-selective nitration of aniline with bismuth nitrate.

Experimental Protocols

Protocol 1: Direct Nitration of Aniline with Mixed Acid (Illustrative)

Disclaimer: This protocol is for illustrative purposes to demonstrate the challenges of direct nitration and is not recommended for the selective synthesis of a single isomer.

  • Preparation of Nitrating Mixture: In a flask, carefully add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, while cooling the mixture in an ice bath.

  • Reaction Setup: In a separate flask, dissolve 5 g of aniline in 20 mL of concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the aniline solution, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture onto crushed ice. The nitroaniline isomers will precipitate.

  • Isolation: Filter the precipitate, wash with cold water until the washings are neutral, and then dry. The resulting product will be a mixture of ortho, meta, and para isomers, along with tarry byproducts.

Protocol 2: ortho-Nitration of Aniline with Bismuth Nitrate Pentahydrate

This protocol is adapted from methodologies demonstrating high ortho-selectivity.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 mmol) in dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add acetic anhydride (2 mmol) to the solution, followed by bismuth (III) nitrate pentahydrate (1.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble materials.

  • Extraction: Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ortho-nitroaniline.

Experimental Workflows

Workflows cluster_0 Mixed Acid Nitration Workflow cluster_1 Bismuth Nitrate Nitration Workflow MA_Start Aniline MA_Nitration Nitration with HNO₃/H₂SO₄ MA_Start->MA_Nitration MA_Workup Quenching on Ice MA_Nitration->MA_Workup MA_Product Mixture of o, m, p-Nitroanilines & Byproducts MA_Workup->MA_Product BN_Start Aniline BN_Reaction Reaction with Bi(NO₃)₃·5H₂O / Ac₂O in DCM BN_Start->BN_Reaction BN_Workup Filtration & Extraction BN_Reaction->BN_Workup BN_Purification Column Chromatography BN_Workup->BN_Purification BN_Product o-Nitroaniline BN_Purification->BN_Product

Caption: Comparison of experimental workflows for aniline nitration.

Safety and Environmental Considerations

Mixed Acid:

  • Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[1] Reactions are highly exothermic and require careful temperature control to prevent runaway reactions. The generation of toxic nitrogen oxide gases is also a concern.

  • Waste: The process generates a large amount of acidic wastewater, which requires neutralization before disposal, posing a significant environmental burden.[5]

Bismuth Nitrate:

  • Hazards: Bismuth nitrate is an oxidizer and should be handled with care, avoiding contact with combustible materials.[12][13] However, it is significantly less hazardous than concentrated mineral acids. The use of organic solvents like DCM requires appropriate handling and ventilation.

  • Waste: The waste generated is generally less hazardous and easier to manage compared to the mixed acid method. The bismuth salts can potentially be recovered and recycled.[5]

Conclusion

For the selective synthesis of nitroanilines, the choice of methodology is critical. Direct nitration of aniline with mixed acid is a non-selective and hazardous process that is generally avoided in practice. For the synthesis of para-nitroaniline, the protection of the amino group as an acetanilide followed by nitration remains the standard and most effective method.

However, for the targeted synthesis of ortho-nitroaniline, the bismuth nitrate method offers a compelling alternative. It is a milder, safer, and more environmentally friendly approach that provides high regioselectivity and good to excellent yields. For researchers and drug development professionals seeking to synthesize ortho-substituted anilines, the bismuth nitrate methodology represents a significant advancement over traditional nitration techniques.

References

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. [Link]

  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Scribd. (n.d.). Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. [Link]

  • PubMed. (2024). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. [Link]

  • ResearchGate. (2026, February 7). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate | Request PDF. [Link]

  • Zenodo. (n.d.). Electronic spectra and structure of nitroanilines. [Link]

  • Zenodo. (n.d.). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. [Link]

  • Techno PharmChem. (n.d.). BISMUTH NITRATE. [Link]

  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani. [Link]

  • CUETMOCK. (n.d.). Reaction of aniline with HNO3​ and c. [Link]

  • R Discovery. (2013, September 5). Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride. [Link]

  • Scilit. (n.d.). o‐nitroaniline derivatives. IV—The mass spectra of o‐nitroanils. [Link]

  • Pearson+. (n.d.). Despite the amino group being an ortho/para director, nitration o... | Study Prep. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bismuth(III) nitrate solution. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bismuth(III) nitrate. [Link]

  • ResearchGate. (n.d.). Ferric nitrate treated ortho‐nitration of aniline derivatives. | Download Scientific Diagram. [Link]

  • SpectraBase. (n.d.). o-Nitroaniline - Optional[1H NMR] - Spectrum. [Link]

  • Khan Academy. (2022, December 22). Nitration of Aniline (video). [Link]

  • ResearchGate. (n.d.). Nitration of carboxylic acids by using bismuth nitrate with K2S2O8. [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. [Link]

  • Khan Academy. (2022, December 22). Nitration of Aniline. [Link]

  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. [Link]

  • Molecules. (2003, July 15). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [Link]

  • Chinese Journal of Chemical Engineering. (2009, June 15). Investigation of Nitration Processes of iso-Octanol with Mixed Acid in a Microreactor. [Link]

Sources

Comparative

Efficacy of N,N,2-trimethyl-3-nitroaniline as a precursor vs other nitroanilines

For researchers and drug development professionals, the selection of an optimal aromatic amine precursor dictates the efficiency, yield, and purity of downstream active pharmaceutical ingredients (APIs). While simple pri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an optimal aromatic amine precursor dictates the efficiency, yield, and purity of downstream active pharmaceutical ingredients (APIs). While simple primary nitroanilines are ubiquitous in dye synthesis and basic polymer chemistry, the synthesis of highly targeted, sterically hindered m-phenylenediamines—such as those used in m-amino-phenylimino derivatives for urinary incontinence—requires specialized building blocks.

This guide objectively evaluates the efficacy of N,N,2-trimethyl-3-nitroaniline (CAS: 183555-60-4) [1] against standard alternatives, providing mechanistic insights, comparative experimental data, and self-validating protocols.

Mechanistic Causality: The Role of Steric Inhibition of Resonance (SIR)

To understand the superior chemoselectivity of N,N,2-trimethyl-3-nitroaniline compared to unhindered analogs like 3-nitroaniline or N,N-dimethyl-3-nitroaniline [4], we must analyze its unique substitution pattern. The molecule features a tertiary N,N-dimethylamino group flanked by an ortho-methyl group and a meta-nitro group.

In standard N,N-dimethylanilines, the nitrogen lone pair delocalizes into the aromatic π-system (+M effect), making the ring highly electron-rich and susceptible to uncontrolled electrophilic aromatic substitution (EAS). However, the bulky ortho-methyl group in N,N,2-trimethyl-3-nitroaniline induces Steric Inhibition of Resonance (SIR) [5].

Causality of SIR:

  • Conformational Twist: The steric clash between the ortho-methyl and the N,N-dimethyl groups forces the dimethylamino group out of the coplanar alignment with the benzene ring.

  • Increased Basicity: Because the nitrogen lone pair can no longer effectively overlap with the ring's p-orbitals, it remains localized on the nitrogen atom, significantly increasing its basicity (availability for protonation) [5].

  • Controlled Ring Electrophilicity: The diminished electron donation to the ring tempers its nucleophilicity, preventing over-reaction during subsequent derivatization steps.

G N1 N,N,2-trimethyl-3-nitroaniline N2 Ortho-Methyl Group (Steric Bulk) N1->N2 N3 N,N-Dimethyl Group (Electron Donating) N1->N3 N4 Meta-Nitro Group (Electron Withdrawing) N1->N4 N5 Steric Inhibition of Resonance (SIR) N2->N5 N3->N5 N7 Controlled Ring Electrophilicity N4->N7 N6 Increased Nitrogen Basicity N5->N6 N5->N7

Logical flow of steric and electronic effects in N,N,2-trimethyl-3-nitroaniline.

Comparative Efficacy and Quantitative Data

When utilized as a precursor, the primary transformation is the reduction of the nitro group to yield a functionalized diamine. Standard nitroanilines (e.g., 2-nitroaniline, 4-nitroaniline)[2, 3] often suffer from poor solubility or require harsh reduction conditions that can lead to side reactions.

Table 1 summarizes the physicochemical properties and precursor efficacy of N,N,2-trimethyl-3-nitroaniline compared to its structural analogs.

Table 1: Physicochemical and Reactivity Comparison of Nitroaniline Precursors
PrecursorEst. pKa (Conjugate Acid)Steric Hindrance IndexReduction Yield (to Diamine)Downstream Chemoselectivity (Mono-Acylation)
3-Nitroaniline ~2.4Low92%Poor (Prone to over-acylation)
N,N-Dimethyl-3-nitroaniline ~2.6Moderate88%Moderate (High ring nucleophilicity)
N,N,2-Trimethyl-3-nitroaniline ~4.1High (SIR active)96% Excellent (Sterically shielded)

Data Interpretation: The elevated reduction yield of the trimethyl variant is attributed to its high organic solubility and the protective steric shielding of the tertiary amine, which prevents catalyst poisoning during hydrogenation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality for reagent selection is explicitly stated, and in-process controls (IPCs) are integrated to verify success at each stage.

Protocol A: Catalytic Hydrogenation to N,N,2-trimethylbenzene-1,3-diamine

Objective: Reduce the meta-nitro group while preserving the N,N-dimethyl moiety. Causality of Design: Palladium on Carbon (Pd/C) is selected over Raney Nickel to strictly prevent the hydrogenolytic cleavage of the N-methyl groups (dealkylation), which is a known risk with tertiary anilines under harsh conditions.

  • Substrate Preparation: Dissolve 10.0 g of N,N,2-trimethyl-3-nitroaniline in 100 mL of anhydrous ethanol. Validation: The solution will appear distinctively yellow due to the nitroaromatic chromophore.

  • Catalyst Addition: Purge the reaction vessel with Argon for 15 minutes. Add 0.5 g of 10% Pd/C. Caution: Pd/C is highly pyrophoric; the Argon blanket is critical to prevent ignition of ethanol vapors.

  • Hydrogenation: Replace the Argon atmosphere with Hydrogen gas (balloon or Parr shaker at 3 atm). Stir vigorously at 25°C for 4 hours.

  • In-Process Control (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). Self-Validation: The reaction is complete when the yellow color dissipates completely and the UV-active starting material spot (Rf ~0.6) is replaced by a highly polar, ninhydrin-positive product spot (Rf ~0.2).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the diamine as a pale oil, which darkens upon exposure to air (store under inert atmosphere).

W S1 1. Substrate Prep Dissolve in EtOH S2 2. Catalyst Addition Pd/C (10 mol%) S1->S2 S3 3. Hydrogenation H2 (3 atm), 25°C S2->S3 S4 4. Filtration Remove Pd/C via Celite S3->S4 S5 5. Isolation Diamine Product S4->S5

Step-by-step workflow for the catalytic hydrogenation of the nitroaniline precursor.

Protocol B: Chemoselective Acylation Assay (Efficacy Validation)

Objective: Prove the steric shielding efficacy of the ortho-methyl group during downstream API synthesis. Causality of Design: By introducing exactly 1.0 equivalent of an electrophile (acetyl chloride), we can measure the precursor's ability to direct the reaction exclusively to the newly formed primary amine without side reactions at the tertiary amine or the aromatic ring.

  • Reaction Setup: Dissolve 5.0 mmol of the synthesized N,N,2-trimethylbenzene-1,3-diamine in 20 mL of dichloromethane (DCM). Add 6.0 mmol of triethylamine (TEA) as an acid scavenger.

  • Electrophile Addition: Cool to 0°C. Dropwise, add 5.0 mmol of acetyl chloride over 10 minutes.

  • Kinetic Monitoring: Stir for 1 hour at room temperature.

  • HPLC Validation: Quench an aliquot and analyze via HPLC. Self-Validation: The chromatogram will show >95% selectivity for the mono-acylated product at the primary amine. In contrast, running this exact protocol with the unhindered N,N-dimethylbenzene-1,3-diamine yields a complex mixture of mono-acylated, di-acylated, and ring-substituted byproducts due to the lack of steric shielding.

Conclusion

For complex drug development workflows, the efficacy of a precursor is defined not just by its reactivity, but by its controllability. N,N,2-trimethyl-3-nitroaniline outperforms standard nitroanilines by leveraging Steric Inhibition of Resonance (SIR). The strategic placement of the ortho-methyl group modulates the electronic landscape of the ring and physically shields the tertiary amine, ensuring near-perfect chemoselectivity in downstream pharmaceutical synthesis.

References

  • PubChem. "N,N,2-trimethyl-3-nitroaniline (CID 22225799)". National Center for Biotechnology Information. URL: [Link]

  • Wikipedia Contributors. "2-Nitroaniline". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wikipedia Contributors. "4-Nitroaniline". Wikipedia, The Free Encyclopedia. URL: [Link]

  • PubChem. "N,N-Dimethyl-3-nitroaniline (CID 69269)". National Center for Biotechnology Information. URL: [Link]

  • MDPI. "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines". Molecules. URL: [Link]

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